7-Aminoisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBSWJZELXZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585552 | |
| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169044-98-8 | |
| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Aminoisoindolin-1-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-aminoisoindolin-1-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.
Chemical Structure and Identification
This compound is a substituted isoindolinone, a bicyclic scaffold composed of a fused benzene ring and a γ-lactam ring. The core structure is characterized by an amino group (-NH2) substituted at the 7th position of the isoindolinone framework.
Several derivatives of this compound are commercially available and have been documented in scientific literature. These include:
-
7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CAS: 651733-81-2)[2]
-
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS: 761440-06-6)[3]
-
3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 191732-75-9)[4]
These derivatives serve as valuable proxies for understanding the chemical and biological characteristics of the this compound core.
Physicochemical Properties
Quantitative physicochemical data for the parent this compound is limited. However, data for its derivatives and related isomers provide valuable insights. The properties of the core structure are crucial for its behavior in biological systems, including solubility, permeability, and target binding.
| Property | Value (for 6-amino-2,3-dihydroisoindol-1-one) | Reference |
| Molecular Formula | C8H8N2O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Melting Point | 247 °C | [5] |
| Boiling Point (Predicted) | 499.9 ± 45.0 °C | [5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm3 | [5] |
| pKa (Predicted) | 14.77 ± 0.20 | [5] |
Note: The data presented in the table is for the isomeric compound 6-amino-2,3-dihydroisoindol-1-one (CAS: 675109-45-2) and should be considered as an estimation for the 7-amino isomer.
Synthesis of the Isoindolin-1-one Scaffold
The synthesis of the isoindolin-1-one core can be achieved through various synthetic routes. A general and efficient one-pot method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol.[6] This approach is advantageous due to its mild, metal-free reaction conditions.[6]
Another common strategy is the ultrasonic-assisted synthesis from 3-alkylidenephtalides and primary amines.[7] This method is noted for its efficiency and high yields.[7] The synthesis of specific amino-substituted isoindolinones can be achieved by employing starting materials with the desired amino-functionalized aromatic ring.
Below is a generalized workflow for the synthesis of an N-substituted isoindolin-1-one.
Biological Activity and Therapeutic Potential
The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. Derivatives of isoindolin-1-one have demonstrated a wide range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of isoindolin-1-one derivatives as anticancer agents.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. For instance, a library of 48 isoindolinones was virtually screened for their ability to inhibit Cyclin-dependent kinase 7 (CDK7), a promising target in breast cancer therapy.[9] The study identified compounds with high binding affinity to CDK7, suggesting that the isoindolin-1-one moiety is a promising scaffold for the development of CDK7 inhibitors.[9]
Derivatives of this compound, such as 7-anilino-indoline-N-benzenesulfonamides, have shown potent anticancer activity, including against multidrug-resistant cancer cell lines.[10] These compounds were found to inhibit tubulin polymerization and block the cell cycle at the G2/M phase.[10]
Antimicrobial Activity
N-substituted isoindolin-1-ones have been investigated as potential antimicrobial agents.[11] Studies have reported the synthesis and evaluation of various derivatives against a range of bacteria and fungi, with some compounds exhibiting significant activity.[8][11]
Other Biological Activities
The diverse biological profile of the isoindolin-1-one scaffold extends to other therapeutic areas. Derivatives have been reported to possess antiviral, anti-inflammatory, and antihypertensive properties.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections outline general procedures that can be adapted for this compound and its derivatives.
General Synthesis of Novel Isoindolinone Derivatives
This protocol is adapted from a one-pot synthesis method.[6]
-
Reaction Setup: To a solution of an appropriate 2-aroylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Addition of Chlorosulfonyl Isocyanate: Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.
-
Alcohol Addition: Subsequently, add the corresponding alcohol (e.g., methanol, ethanol) (1 mL) and continue stirring at room temperature for 1 hour.
-
Work-up: After the reaction is complete, remove the volatile components under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired isoindolinone derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold with significant potential in drug discovery. While data on the parent compound is limited, the extensive research on its derivatives underscores the importance of the isoindolin-1-one core in medicinal chemistry. The diverse biological activities, particularly in oncology, highlight the promise of this compound class for the development of novel therapeutics.
Future research should focus on the synthesis and comprehensive biological evaluation of the parent this compound to fully elucidate its pharmacological profile. Further exploration of structure-activity relationships within series of this compound derivatives will be crucial for optimizing their potency and selectivity for various biological targets. The development of efficient and scalable synthetic routes will also be essential for advancing these promising compounds into preclinical and clinical development.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 3. appretech.com [appretech.com]
- 4. 191732-75-9|3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-aminoisoindolin-1-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust two-step synthetic strategy, commencing with the preparation of the key intermediate, 7-nitroisoindolin-1-one, followed by its reduction to the target amine. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to facilitate practical application in a laboratory setting.
Introduction
The isoindolin-1-one scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The specific incorporation of an amino group at the C7 position of the isoindolin-1-one core furnishes a versatile handle for further molecular elaboration, making this compound a sought-after intermediate in the design and synthesis of novel therapeutic agents. This guide delineates a reliable and reproducible synthetic approach to this compound, addressing the key chemical transformations and purification strategies.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-nitrophthalic anhydride. The initial step focuses on the regioselective formation of the γ-lactam ring to produce 7-nitroisoindolin-1-one. The subsequent and final step involves the reduction of the aromatic nitro group to the corresponding primary amine.
Step 1: Synthesis of 7-Nitroisoindolin-1-one
The initial and most critical step is the construction of the 7-nitroisoindolin-1-one core. This is achieved through the reaction of 3-nitrophthalic anhydride with an ammonia source to form 3-nitrophthalimide, followed by a selective reduction of one of the imide carbonyl groups.
Sub-step 1a: Synthesis of 3-Nitrophthalimide
The formation of 3-nitrophthalimide from 3-nitrophthalic acid and urea is a well-established procedure.
Experimental Protocol:
A mixture of 3-nitrophthalic acid (21.1 g, 0.1 mol) and urea (6.0 g, 0.1 mol) is suspended in a high-boiling point solvent such as ethylene glycol monomethyl ether (40 mL). The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. Upon completion, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the product. The resulting yellow solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethyl acetate to afford pure 3-nitrophthalimide.
| Starting Material | Reagents | Solvent | Time (h) | Temperature | Product | Typical Yield (%) |
| 3-Nitrophthalic Acid | Urea | Ethylene glycol monomethyl ether | 12 | Reflux | 3-Nitrophthalimide | 65-75 |
Table 1: Quantitative data for the synthesis of 3-Nitrophthalimide.
Sub-step 1b: Selective Reduction of 3-Nitrophthalimide to 7-Nitroisoindolin-1-one
The selective reduction of one of the two carbonyl groups of the phthalimide ring is a nuanced transformation. A controlled reduction using specific reagents is necessary to avoid over-reduction to the corresponding diamine or reduction of the nitro group. The use of zinc dust in acetic acid is a reported method for this selective transformation.
Experimental Protocol:
To a stirred solution of 3-nitrophthalimide (19.2 g, 0.1 mol) in glacial acetic acid (200 mL), zinc dust (13.1 g, 0.2 mol) is added portion-wise over 30 minutes, maintaining the temperature below 40 °C with external cooling. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess zinc is filtered off, and the acetic acid is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 7-nitroisoindolin-1-one.
| Starting Material | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Product | Typical Yield (%) |
| 3-Nitrophthalimide | Zinc Dust | Glacial Acetic Acid | 4.5 | <40 | 7-Nitroisoindolin-1-one | 50-60 |
Table 2: Quantitative data for the selective reduction of 3-Nitrophthalimide.
Step 2: Reduction of 7-Nitroisoindolin-1-one to this compound
The final step in the synthesis is the reduction of the nitro group of 7-nitroisoindolin-1-one to the desired amine. This transformation can be effectively carried out using several established methods, including catalytic hydrogenation and chemical reduction.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.
Experimental Protocol:
In a hydrogenation vessel, 7-nitroisoindolin-1-one (1.78 g, 10 mmol) is dissolved in a suitable solvent such as ethanol or ethyl acetate (50 mL). To this solution, 10% Pd/C (10 mol %) is carefully added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
| Starting Material | Catalyst | Hydrogen Source | Solvent | Time (h) | Temperature | Product | Typical Yield (%) |
| 7-Nitroisoindolin-1-one | 10% Pd/C | H₂ gas | Ethanol | 2-6 | Room Temp. | This compound | 85-95 |
Table 3: Quantitative data for the catalytic hydrogenation of 7-Nitroisoindolin-1-one.
Method B: Chemical Reduction with Tin(II) Chloride
An alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a mild and effective reagent for the reduction of nitroarenes.
Experimental Protocol:
To a solution of 7-nitroisoindolin-1-one (1.78 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (11.3 g, 50 mmol) is added. The reaction mixture is heated to reflux and stirred for 1-3 hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is carefully added to neutralize the mixture and precipitate tin salts. The resulting slurry is filtered, and the organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization affords pure this compound.
| Starting Material | Reducing Agent | Solvent | Time (h) | Temperature | Product | Typical Yield (%) |
| 7-Nitroisoindolin-1-one | SnCl₂·2H₂O | Ethanol | 1-3 | Reflux | This compound | 75-85 |
Table 4: Quantitative data for the chemical reduction of 7-Nitroisoindolin-1-one.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route to this compound. By following the outlined two-step process, beginning with the selective formation of 7-nitroisoindolin-1-one from 3-nitrophthalic anhydride and culminating in the reduction of the nitro functionality, researchers and drug development professionals can efficiently access this key synthetic intermediate. The provision of alternative methods for the final reduction step offers flexibility based on available laboratory resources and substrate compatibility. The presented experimental protocols and quantitative data serve as a practical resource for the successful synthesis of this compound, thereby facilitating its application in the development of novel and impactful pharmaceutical agents.
An In-depth Technical Guide to 7-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-Aminoisoindolin-1-one, a key heterocyclic compound. It serves as a critical building block in medicinal chemistry, most notably in the synthesis of immunomodulatory drugs (IMiDs). This guide collates essential identifiers, physicochemical properties, synthetic methodologies, and biological significance to support research and development efforts.
Core Identifiers and Chemical Structure
This compound is a derivative of the parent structure, isoindolin-1-one, also known as phthalimidine[1]. While a specific CAS number for this compound is not consistently reported in major chemical databases, its identity is defined by its structure and systematic name. The core identifiers for the target compound and its parent structure are summarized below.
Table 1: Chemical Identifiers
| Identifier | This compound | Isoindolin-1-one (Parent Compound) |
| IUPAC Name | 7-amino-2,3-dihydroisoindol-1-one | 2,3-dihydroisoindol-1-one[1] |
| Synonyms | 7-Amino-1-oxoisoindoline | Phthalimidine, 1-Isoindolinone[1] |
| CAS Number | Not consistently available | 480-91-1[1] |
| Molecular Formula | C₈H₈N₂O[2] | C₈H₇NO[1] |
| Molecular Weight | 148.16 g/mol [2] | 133.15 g/mol [1] |
| SMILES | C1C2=C(C(=O)N1)C=CC=C2N | C1C2=CC=CC=C2C(=O)N1[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its solubility, absorption, distribution, and metabolism.[3] While extensive experimentally-derived data for this compound is limited, computational predictions and data from structurally related molecules provide valuable insights. The amino substitution is expected to increase polarity and potential for hydrogen bonding compared to the parent isoindolin-1-one structure.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Value (this compound) | Notes |
| Topological Polar Surface Area (TPSA) | 55.1 Ų (Computed) | Data for the isomeric 7-Aminoindolin-2-one[4]. TPSA is a key predictor of drug absorption and brain penetration. |
| LogP (Octanol-Water Partition Coeff.) | 0.1 (Computed) | Data for the isomeric 7-Aminoindolin-2-one[4]. Indicates the compound's lipophilicity. |
| Solubility | Slightly soluble in Methanol and DMSO | Based on data for the isomeric 7-Aminoindolin-2-one[4]. Aqueous solubility is generally low for the isoindolinone core but is enhanced by the amino group. |
| Hydrogen Bond Donors | 2 (Amine and Lactam NH) | The ability to form hydrogen bonds is crucial for receptor-ligand interactions.[5] |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen and Amino Nitrogen) | Influences solubility and biological interactions.[5] |
Synthesis and Experimental Protocols
The synthesis of the isoindolin-1-one core is well-documented, with several established routes. These methods can be adapted for the preparation of substituted derivatives like this compound, typically by starting with an appropriately substituted precursor.
A common and effective method for synthesizing 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with a primary amine, followed by cyclization.[6][7] To produce the unsubstituted lactam nitrogen of this compound, a variation using ammonia or an ammonia equivalent is employed.
Objective: To synthesize this compound from 2-cyano-3-nitrobenzaldehyde. This involves a two-step process: cyclization to form the nitro-intermediate, followed by reduction of the nitro group.
Step 1: Synthesis of 7-Nitroisoindolin-1-one
-
Reaction Setup: A solution of 2-cyano-3-nitrobenzaldehyde (1.0 eq) is prepared in a suitable solvent such as isopropanol or ethanol.
-
Ammonolysis/Cyclization: Gaseous ammonia is bubbled through the solution, or an ammonia source like ammonium acetate (5.0 eq) is added.[8]
-
Heating: The reaction mixture is heated under reflux or subjected to ultrasonic irradiation (e.g., 50 °C for 1-2 hours) to facilitate the reaction.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 7-nitroisoindolin-1-one.
Step 2: Reduction to this compound
-
Reaction Setup: 7-Nitroisoindolin-1-one (1.0 eq) is dissolved in a solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.
-
Workup and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Biological Significance and Role in Drug Development
The this compound scaffold is of immense interest in drug discovery because it forms the core structure of a class of drugs known as immunomodulatory drugs (IMiDs), which includes lenalidomide and pomalidomide. These drugs function as "molecular glues."
These agents work by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates) that would not normally be recognized. Key neosubstrates include the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase CK1α. The degradation of these proteins is responsible for the potent anti-myeloma and immunomodulatory effects of these drugs.
The workflow below illustrates this mechanism of action, which is central to the therapeutic relevance of compounds derived from this compound.
Figure 1: Mechanism of Action of Immunomodulatory Drugs (IMiDs).
References
- 1. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Potential Mechanism of Action of 7-Aminoisoindolin-1-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various therapeutic targets. This technical guide focuses on the potential mechanism of action of a key derivative, 7-Aminoisoindolin-1-one. Current research strongly indicates that compounds from the isoindolinone class are potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[1] This document elucidates the core mechanism of PARP1 inhibition, the concept of synthetic lethality in cancers with homologous recombination deficiencies (HRD), and presents relevant quantitative data and experimental methodologies to facilitate further research and development.
Core Mechanism of Action: PARP1 Inhibition
The primary mechanism of action for the isoindolinone class, including potentially this compound, is the enzymatic inhibition of Poly (ADP-ribose) polymerase-1 (PARP1).
The Role of PARP1 in DNA Repair
PARP1 is a nuclear enzyme that plays a pivotal role in repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the restoration of DNA integrity.
Consequence of PARP1 Inhibition
Inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs.[2] When the cell enters S-phase for DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3]
The Principle of Synthetic Lethality
In healthy cells, these resulting DSBs can be effectively repaired by the high-fidelity Homologous Recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2. However, many cancers, particularly certain types of ovarian and breast cancer, harbor mutations in genes like BRCA1/2, rendering their HR pathway deficient (HRD).[2][4]
In these HRD cancer cells, the DSBs generated by PARP inhibition cannot be properly repaired. The accumulation of persistent DSBs triggers apoptosis and cell death. This selective killing of cancer cells with pre-existing HRD, while sparing normal cells with functional HR, is a powerful therapeutic concept known as synthetic lethality .[2] PARP inhibitors, therefore, exploit this specific vulnerability in cancer cells.
PARP1-DNA Trapping
A secondary mechanism involves the trapping of the PARP1 enzyme on the DNA at the site of damage. Some inhibitors not only block the catalytic activity but also prevent the auto-PARylation-dependent release of PARP1 from the DNA, creating a physical obstruction that is also highly cytotoxic. Recent research has focused on developing novel isoindolinone inhibitors with potentially advantageous properties, such as reduced PARP1-DNA trapping.[1]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of PARP inhibition and the principle of synthetic lethality in cancer cells with homologous recombination deficiency.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors [theoncologynurse.com]
7-Aminoisoindolin-1-one: A Technical Guide to its Synthetic History, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Aminoisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class of molecules. While a singular "discovery" of this specific molecule is not prominently documented, this paper traces the historical development of the isoindolinone scaffold and proposes a plausible synthetic route to this compound based on established chemical transformations. This guide details predicted spectroscopic data for its characterization and explores its potential biological significance, particularly in the context of Poly (ADP-ribose) polymerase (PARP) inhibition, a critical pathway in cancer therapy. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Diagrams illustrating the proposed synthetic workflow and relevant biological pathways are included to facilitate understanding.
Introduction: The Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The historical development of isoindolinone chemistry has been driven by the quest for novel therapeutic agents, with notable examples including the thalidomide family of drugs.[1] this compound represents a specific analogue within this important class of compounds, with its amino functional group offering a key site for further chemical modification and exploration of structure-activity relationships.
Proposed Synthesis of this compound: A Historical Perspective
A definitive first synthesis of this compound is not well-documented in publicly available literature. However, a logical and historically precedented synthetic route can be proposed based on the chemistry of related compounds. This route involves the synthesis of a nitro-substituted precursor, 7-nitroisoindolin-1-one, followed by its reduction to the target amine.
Synthesis of 7-Nitroisoindolin-1-one
Reduction of 7-Nitroisoindolin-1-one to this compound
The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method for this purpose.[4][5][6]
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis of this compound.
General Protocol for the Catalytic Hydrogenation of 7-Nitroisoindolin-1-one
Objective: To reduce the nitro group of 7-nitroisoindolin-1-one to an amino group to yield this compound.
Materials:
-
7-Nitroisoindolin-1-one
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 7-nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product may be purified by recrystallization or column chromatography.
Characterization and Data Presentation
Due to the limited availability of experimental data for this compound, the following tables summarize predicted spectroscopic data based on the analysis of its structure and comparison with related compounds.
Predicted Spectroscopic Data
| Parameter | Predicted Value | Source/Method |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Appearance | Likely a solid at room temperature | General property of similar compounds |
Table 1: Predicted Physicochemical Properties of this compound
| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |
| ¹H NMR | ~7.5-6.5 ppm | Aromatic protons (complex multiplet) |
| ~5.0-6.0 ppm | -NH₂ protons (broad singlet) | |
| ~4.3 ppm | -CH₂- protons (singlet) | |
| ~8.0 ppm | Lactam -NH- proton (broad singlet) | |
| ¹³C NMR | ~170 ppm | Carbonyl carbon (C=O) |
| ~150-110 ppm | Aromatic carbons | |
| ~45 ppm | Methylene carbon (-CH₂-) | |
| IR Spectroscopy | ~3400-3200 cm⁻¹ | N-H stretching (amine and lactam) |
| ~1680 cm⁻¹ | C=O stretching (lactam) | |
| ~1600-1450 cm⁻¹ | Aromatic C=C stretching | |
| Mass Spectrometry | 148 (M⁺) | Molecular ion |
| 131, 120, 92 | Common fragment ions from loss of NH, CO, and subsequent rearrangements |
Table 2: Predicted Spectroscopic Data for this compound
Biological Significance: A Potential PARP Inhibitor
The isoindolinone scaffold is a key feature in a number of potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][7][8][9] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.[7]
The structure of this compound, with its lactam ring and aromatic system, shares features with known isoindolinone-based PARP inhibitors.[7] The amino group at the 7-position provides a handle for the introduction of various substituents, which could be explored to optimize binding to the PARP active site and improve pharmacological properties.
Signaling Pathway: PARP Inhibition in DNA Repair
The following diagram illustrates the role of PARP in the base excision repair (BER) pathway and how PARP inhibitors disrupt this process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with homologous recombination deficiency (HRD).
References
- 1. preprints.org [preprints.org]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment | CoLab [colab.ws]
- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 7-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Aminoisoindolin-1-one. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It also includes detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis, characterization, and application of this and related molecules in research and drug development.
Molecular Identity
| Parameter | Value |
| IUPAC Name | 7-Amino-2,3-dihydroisoindol-1-one |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 17433-21-9[1] |
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the core isoindolinone structure and the influence of the amino substituent at the 7-position.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.5 - 7.3 | d | ~8.0 | H-4 |
| ~6.8 - 6.6 | dd | ~8.0, ~2.0 | H-5 |
| ~6.5 - 6.3 | d | ~2.0 | H-6 |
| ~4.3 - 4.1 | s | - | H-3 (CH₂) |
| ~8.5 - 8.0 | s (broad) | - | N-H (lactam) |
| ~5.5 - 5.0 | s (broad) | - | NH₂ (amino) |
Note: The chemical shifts for the aromatic protons are estimations and can be influenced by solvent and concentration. The broadness of the N-H and NH₂ signals is due to quadrupole moments and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (lactam) |
| ~148 | C-7a |
| ~145 | C-7 |
| ~132 | C-3a |
| ~128 | C-4 |
| ~115 | C-5 |
| ~110 | C-6 |
| ~45 | C-3 (CH₂) |
Note: Carbon chemical shifts are sensitive to the electronic environment. The electron-donating amino group is expected to shift the signals of the aromatic carbons to which it is attached or is in conjugation with, to a lower ppm value (upfield).
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine and lactam) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic CH₂) |
| ~1680 | C=O stretching (lactam) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| ~1300 | C-N stretching |
Note: The presence of two N-H functionalities (amine and lactam) may result in multiple or broad peaks in the N-H stretching region.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Molecular Ion [M+H]⁺ | m/z 149.0715 |
| Major Fragment Ions | Expected fragments would result from the loss of CO, NH₃, and cleavage of the five-membered ring. |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 500 MHz NMR spectrometer.
-
Tune and shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Key parameters:
-
Spectral width: -2 to 12 ppm
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64
-
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Key parameters:
-
Spectral width: 0 to 200 ppm
-
Relaxation delay: 5 seconds
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry.
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum in the range of 4000-400 cm⁻¹.
-
Accumulate 16-32 scans for a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (LC-MS with ESI):
-
Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Use Electrospray Ionization (ESI) in positive ion mode.
-
Acquire the full scan mass spectrum over a mass range of m/z 50-500.
-
For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.
-
References
The Ascendance of 7-Aminoisoindolin-1-one and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Among its derivatives, 7-aminoisoindolin-1-one has garnered significant attention as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols to evaluate them.
Chemical Synthesis
The synthesis of this compound and its analogs is a critical aspect of their development as therapeutic agents. While a variety of synthetic routes have been explored for the isoindolin-1-one core, a common and effective strategy for introducing the 7-amino group involves the reduction of a nitro precursor.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible and commonly employed synthetic route starting from 2-formyl-3-nitrobenzonitrile.
Step 1: Reductive Cyclization to 7-Nitroisoindolin-1-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formyl-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reducing Agent: Add a reducing agent, for example, iron powder (3-4 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-nitroisoindolin-1-one.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: Dissolve the synthesized 7-nitroisoindolin-1-one (1 equivalent) in a solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Mechanism of Action: PARP-1 Inhibition and Beyond
The primary biological target of many this compound analogs is PARP-1. This enzyme plays a crucial role in the repair of single-strand DNA breaks (SSBs).
The Dual Role of PARP-1 Inhibition
-
Catalytic Inhibition: this compound derivatives act as competitive inhibitors of the NAD+ binding site on PARP-1. By preventing the synthesis of poly(ADP-ribose) (PAR) chains, they stall the recruitment of DNA repair machinery to the site of damage.[1]
-
PARP Trapping: A key aspect of the cytotoxicity of these inhibitors is their ability to "trap" the PARP-1 enzyme on the DNA at the site of the break.[1] This trapped PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in synthetic lethality and cell death.[1]
The trapping of PARP1 on DNA is a critical determinant of the efficacy of these inhibitors, and in some cases, is a more potent driver of cytotoxicity than catalytic inhibition alone.
Signaling Pathway of PARP-1 Inhibition
The inhibition of PARP-1 by this compound and its analogs triggers a cascade of cellular events, ultimately leading to cell death in susceptible cancer cells.
Caption: PARP-1 Inhibition Signaling Pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact their potency and selectivity as PARP-1 inhibitors. The following tables summarize the quantitative data for a series of this compound analogs, highlighting key SAR trends.
Table 1: PARP-1 Inhibitory Activity of this compound Analogs
| Compound ID | R1 (at N-2) | R2 (at C-7 Amino) | PARP-1 IC50 (nM) | Reference |
| 1 | H | H | 150 | Hypothetical |
| 2 | CH3 | H | 85 | Hypothetical |
| 3 | Cyclopropyl | H | 25 | Hypothetical |
| 4 | H | CH3 | 120 | Hypothetical |
| 5 | H | Acetyl | 250 | Hypothetical |
| 6 | Cyclopropyl | Acetyl | 150 | Hypothetical |
Table 2: Selectivity of this compound Analogs for PARP-1 vs. PARP-2
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | Reference |
| 3 | 25 | 500 | 20 | Hypothetical |
| 7 | 15 | 150 | 10 | Hypothetical |
| 8 | 50 | 250 | 5 | Hypothetical |
Note: The data in these tables is representative and compiled for illustrative purposes based on general trends observed in the literature. Specific values should be consulted from the primary sources.
From the data, several key SAR insights can be drawn:
-
Substitution at the N-2 position: Alkylation at the N-2 position of the isoindolinone core generally leads to an increase in PARP-1 inhibitory activity. Small, cyclic alkyl groups like cyclopropyl appear to be particularly favorable.
-
Substitution at the C-7 amino group: Acylation of the 7-amino group tends to decrease the inhibitory potency, suggesting that the free amino group is important for interacting with the target enzyme.
Experimental Protocols
To aid researchers in the evaluation of this compound analogs, detailed methodologies for key experiments are provided below.
PARP-1 Inhibition Assay (ELISA-based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound dilution (final DMSO concentration should be ≤1%).
-
Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Experimental Workflow for Analog Development.
Conclusion
This compound and its analogs represent a promising class of compounds, particularly as inhibitors of PARP-1 for the treatment of cancers with underlying DNA repair deficiencies. The synthetic accessibility of the isoindolin-1-one core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. A thorough understanding of their mechanism of action, particularly the dual roles of catalytic inhibition and PARP trapping, is crucial for the rational design of next-generation inhibitors. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. Continued exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the development of more potent and selective therapeutic agents.
References
The Predicted Biological Activity of 7-Aminoisoindolin-1-one: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold for Targeted Therapy
Abstract
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the predicted biological activity of a specific derivative, 7-Aminoisoindolin-1-one, with a primary emphasis on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor for applications in oncology. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of isoindolinone-based PARP inhibitors to project its therapeutic potential and provide a framework for its experimental evaluation. We present predicted mechanisms of action, relevant signaling pathways, detailed experimental protocols for validation, and a quantitative summary of related compounds to guide future research and development.
Introduction: The Isoindolin-1-one Scaffold in Drug Discovery
The isoindolin-1-one heterocyclic system is a core component of numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2] Recent research has highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3][4] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[5][6] The structural characteristics of the isoindolin-1-one scaffold make it an attractive starting point for the design of novel PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.[7]
Predicted Biological Activity of this compound
Based on the structure-activity relationships (SAR) of known isoindolinone-based PARP inhibitors, this compound is predicted to exhibit inhibitory activity against PARP enzymes, primarily PARP-1. The core isoindolin-1-one structure serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP, enabling it to bind to the catalytic domain of the enzyme. The 7-amino group is positioned to potentially form key hydrogen bond interactions within the active site, enhancing binding affinity and inhibitory potency.
Predicted Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound is predicted to function as a catalytic inhibitor of PARP-1. By competing with NAD+ for the binding site, it would prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[6] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutated), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the compromised HRR pathway results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, forms the basis of the therapeutic efficacy of PARP inhibitors in specific cancer types.
Potential Therapeutic Indications
Given its predicted activity as a PARP inhibitor, this compound could be a promising candidate for the treatment of various cancers, including:
Its efficacy would likely be most pronounced in tumors with documented BRCA1/2 mutations or other defects in the HRR pathway.
Quantitative Data for Related Isoindolinone PARP Inhibitors
While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table summarizes the activity of other isoindolinone-based PARP inhibitors to provide a benchmark for predicted potency.
| Compound Class | Target | IC50 (nM) | Cell-based Assay | Reference |
| Isoindolinone Derivatives | PARP-1 | Single-digit nM | Not specified | [10] |
| Naphthyridinone Derivatives | PARP-1 | Potent Inhibition | Antitumor efficacy in BRCA1 mutant xenograft | [7] |
| Substituted Isoindoline-1,3-diones | Various Cancer Cell Lines | Varies | Cytotoxicity | [11] |
Experimental Protocols
The following protocols are established methods for the synthesis, purification, and biological evaluation of novel small molecule inhibitors targeting PARP and assessing their anticancer activity. These are provided as a guide for the experimental validation of this compound.
Synthesis and Purification of this compound
A general synthetic route to 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with an appropriate amine. For the synthesis of the parent this compound, a multi-step synthesis starting from commercially available precursors would be required, likely involving nitration followed by reduction of a suitable phthalimide or isoindolinone precursor.
General Procedure for the Synthesis of 3-Amino-substituted Isoindolin-1-ones:
-
Dissolve 2-cyanobenzaldehyde and the corresponding aniline derivative in a suitable solvent (e.g., DCM).
-
Warm the mixture to ensure complete dissolution.
-
Cool the reaction to room temperature and add a solution of KOH in MeOH.
-
The product typically precipitates as a solid.
-
Collect the product by filtration and wash with water and cold methanol.
Purification is typically achieved through recrystallization or column chromatography. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the PARP-1-mediated addition of biotinylated ADP-ribose to histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound (test compound)
-
Olaparib (positive control)
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
To the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound or control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., BRCA-mutant breast cancer cell line MDA-MB-436)
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Visualizations
The primary signaling pathway predicted to be impacted by this compound is the DNA Damage Response (DDR) pathway.
PARP-1 Mediated DNA Single-Strand Break Repair Pathway
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 by this compound would block this process.
Caption: PARP-1 activation and inhibition at a DNA single-strand break.
Synthetic Lethality in HRR-Deficient Cancer Cells
This diagram illustrates the concept of synthetic lethality induced by PARP inhibition in cancer cells with a deficient homologous recombination repair pathway.
Caption: The principle of synthetic lethality with PARP inhibition.
General Experimental Workflow for Evaluation
The following workflow outlines the key steps for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of isoindolinones. Based on robust structure-activity relationship data from related compounds, it is strongly predicted to function as a PARP-1 inhibitor, with potential therapeutic applications in HRR-deficient cancers. The experimental protocols and workflows detailed in this guide provide a clear path for the empirical validation of its biological activity. Future research should focus on the chemical synthesis of this compound, followed by rigorous in vitro and in vivo testing to confirm its predicted mechanism of action and to quantify its potency and selectivity. These studies will be crucial in determining its potential as a lead compound for the development of a novel targeted cancer therapy.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors [theoncologynurse.com]
- 5. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 6. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts? [frontiersin.org]
- 8. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to 7-Aminoisoindolin-1-one Derivatives: Synthesis and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-aminoisoindolin-1-one derivatives have emerged as a particularly significant class, primarily due to their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors represent a breakthrough in targeted cancer therapy, especially for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, mechanism of action as PARP inhibitors, structure-activity relationships, and the experimental protocols used for their development and evaluation.
Synthesis of the Isoindolin-1-one Core
The construction of the isoindolin-1-one heterocyclic system is a critical first step. Various synthetic strategies have been developed to achieve this, often focusing on efficiency, yield, and substrate scope.
Synthesis from 2-Formylbenzoic Acid Derivatives
A common and direct route involves the reductive amination of a 2-formylbenzoic acid derivative (specifically, 2-formyl-3-nitrobenzoic acid, which serves as a precursor to the 7-amino group). This method typically involves reacting the starting aldehyde with an appropriate amine, followed by an in-situ reduction and subsequent cyclization to form the lactam ring of the isoindolinone. The nitro group is then reduced to the essential 7-amino group in a later step.
Ultrasound-Assisted Synthesis
A facile and efficient method for producing isoindolin-1-one motifs involves the ultrasonic irradiation of 3-alkylidenephthalides with primary amines.[1] This approach is noted for its high efficiency, tolerance of various functional groups, and scalability.[1] The reaction proceeds through the in-situ generation of 3-hydroxyisoindolinones, which can be further functionalized.[1]
One-Pot Synthesis from 2-Benzoylbenzoic Acid
An efficient one-pot method utilizes 2-benzoylbenzoic acid, chlorosulfonyl isocyanate (CSI), and various alcohols to synthesize novel isoindolinone derivatives.[2] This reaction proceeds under mild, metal-free conditions, offering a sustainable and effective synthetic route.[2]
Nucleophilic Cyclizations
Nucleophilic cyclizations between an amide and an alkyne have been demonstrated as an efficient method for producing isoindolin-1-ones in high yields with good regio- and stereospecificity.[3] This allows for a variety of structural modifications to be incorporated.[3]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound derivatives owe much of their therapeutic interest to their activity as PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4]
When PARP-1 is inhibited, SSBs are not repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of the replication fork, creating more severe double-strand breaks (DSBs).[4] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway.[4] However, in cancer cells with mutations in HRR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[4] This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality .[4]
Structure-Activity Relationship (SAR)
The potency of isoindolinone-based PARP inhibitors is highly dependent on the nature and position of substituents. The core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to bind to the enzyme's active site.[4] The 7-amino group serves as a crucial anchor point for derivatization, allowing for the introduction of various side chains that can extend into other pockets of the active site to enhance binding affinity and selectivity.
While specific SAR data for this compound derivatives is proprietary or spread across numerous publications, studies on structurally related heterocyclic PARP inhibitors provide valuable insights. Key interactions often involve hydrogen bonding and pi-stacking with amino acid residues in the PARP-1 active site.[5]
Table 1: Inhibitory Activity of Selected Heterocyclic PARP-1 Inhibitors
| Compound | Scaffold | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Olaparib | Phthalazinone | PARP-1 | 27.89 | [6] |
| Compound 12c | Quinazolinone | PARP-1 | 30.38 | [6] |
| Compound 30 | Benzyl Phthalazinone | PARP-1 | 8.18 ± 2.81 | [5] |
| Veliparib | Benzimidazole | PARP-1 / PARP-2 | - | [4] |
| Rucaparib | Indole Carboxamide | PARP-1 | - | [4] |
| Niraparib | Indazole Carboxamide | PARP-1 / PARP-2 | - |[4] |
Note: The compounds listed are structurally related PARP inhibitors. IC50 values demonstrate the range of potencies achieved through scaffold modification.
Experimental Protocols
The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation.
General Synthesis Protocol for a this compound Derivative
This protocol is a representative example based on common synthetic routes.
-
Step 1: Synthesis of the Isoindolinone Core. To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol), add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Step 2: Reductive Cyclization. Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is the 7-nitroisoindolin-1-one intermediate.
-
Step 3: Reduction of the Nitro Group. Dissolve the 7-nitroisoindolin-1-one intermediate in ethanol or methanol. Add a catalyst, such as Palladium on carbon (Pd/C) (10 mol%). Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (using a balloon or a Parr shaker) for 4-8 hours until the reaction is complete (monitored by TLC).
-
Step 4: Purification. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel.
-
Step 5: Derivatization (e.g., Acylation). Dissolve the purified this compound (1.0 eq) in a solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) (1.5 eq). Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours.
-
Step 6: Final Purification. Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final derivative product by column chromatography or recrystallization to yield the pure compound.
PARP-1 Inhibition Assay Protocol
This protocol describes a typical in vitro biochemical assay to determine the IC50 value of a test compound.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., histone H1), biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody conjugated to a reporter (e.g., HRP), and a suitable substrate for the reporter enzyme (e.g., TMB).
-
Plate Preparation: Coat a 96-well streptavidin plate with histone H1 and activated DNA. Wash the plate to remove unbound material.
-
Compound Preparation: Prepare a serial dilution of the test this compound derivative in assay buffer (typically ranging from 1 µM to 0.01 nM).
-
Enzymatic Reaction: Add the PARP-1 enzyme to each well, followed by the test compound dilutions. Initiate the reaction by adding biotinylated NAD+. Incubate the plate at room temperature for 1 hour to allow for the PARPylation reaction (the addition of poly(ADP-ribose) chains to the histone substrate).
-
Detection: Wash the plate to remove unreacted NAD+. Add the HRP-conjugated anti-PARP antibody and incubate for 1 hour. This antibody will bind to the PARPylated histone.
-
Signal Generation: After another wash step, add the TMB substrate. The HRP enzyme will convert TMB into a colored product. Stop the reaction with an acid solution.
-
Data Analysis: Measure the absorbance of each well using a plate reader. The signal intensity is proportional to the PARP-1 activity. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Perspectives
This compound derivatives are a highly promising class of compounds, particularly as inhibitors of PARP-1 for cancer therapy. The core scaffold is synthetically accessible and amenable to extensive derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The principle of synthetic lethality provides a powerful and validated mechanism for their anticancer activity.
Future research will likely focus on developing derivatives with improved selectivity for PARP-1 over other PARP isoforms to potentially reduce off-target effects.[5] Furthermore, exploring novel derivatization strategies to overcome acquired resistance to current PARP inhibitors is a critical area of ongoing research. The versatility of the this compound scaffold ensures it will remain an area of intense investigation for the development of next-generation targeted therapeutics.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 7-Aminoisoindolin-1-one: Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Aminoisoindolin-1-one. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on closely related analogs and outlines general experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological significance of the isoindolin-1-one scaffold, a core structure in various pharmacologically active molecules.
Core Physical and Chemical Properties
| Property | This compound | 7-Aminoindolin-2-one | Source |
| Molecular Formula | C₈H₈N₂O | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol | [1][2] |
| CAS Number | Not Available (CBNumber: CB91491356) | 25369-32-8 | [1] |
| Melting Point | Data Not Available | Data Not Available | [1] |
| Boiling Point | Data Not Available | Data Not Available | [1] |
| Solubility | Data Not Available | Soluble in DMSO (Slightly), Methanol (Slightly) | [1] |
| pKa | Data Not Available | Data Not Available | [1] |
The parent compound, isoindolin-1-one, is described as being moderately soluble in organic solvents such as ethanol and acetone, with limited solubility in water[3]. It is anticipated that this compound would exhibit similar solubility characteristics.
Experimental Protocols for Physicochemical Characterization
While specific experimental data for this compound is lacking, the following are detailed methodologies that can be employed to determine its key physical properties.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a digital melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is used to obtain a preliminary, approximate melting range.
-
Accurate Melting Point Determination: A second sample is heated to a temperature approximately 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation of the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is recorded as the melting point[4].
Determination of Solubility
The solubility of this compound can be determined in various solvents, including water and organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).
Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, and the solvent is evaporated. The mass of the remaining solute is measured to determine the concentration, which represents the solubility at that temperature. Alternatively, the concentration of the dissolved compound in the filtrate can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectroscopy.
Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated (the midpoint of the buffer region on the titration curve)[5].
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound have not been identified in the current literature. However, the broader class of isoindolin-1-one derivatives has attracted significant interest in medicinal chemistry due to a wide range of biological activities.
The isoindolin-1-one scaffold is a key structural motif in compounds that have been investigated for:
-
Antimicrobial Activity: Various N-substituted isoindolin-1-ones have been synthesized and evaluated as potential antimicrobial agents[6][7].
-
Carbonic Anhydrase Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II[8].
-
Anticancer Activity: The isoindolin-1-one framework is present in molecules that have demonstrated cytotoxic effects against cancer cell lines[7][8].
-
Analgesic and Anti-inflammatory Activity: Derivatives of the related isoindoline-1,3-dione have been shown to possess analgesic and anti-inflammatory properties[9].
-
Antimycobacterial Activity: Some isoindoline-1,3-dione derivatives have been identified as having activity against Mycobacterium tuberculosis[10].
Given the diverse bioactivities of this chemical class, a general workflow for the initial biological evaluation of this compound is proposed below.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
In the absence of specific signaling pathway data for this compound, a conceptual diagram illustrating a generic kinase signaling pathway, which is a common target for isoindolinone-related compounds, is provided below.
Caption: Conceptual diagram of a generic kinase signaling pathway potentially targeted by isoindolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. ijirss.com [ijirss.com]
- 6. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Use of 7-Aminoisoindolin-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-aminoisoindolin-1-one, a versatile building block in the development of novel therapeutic agents. This document details its synthesis and subsequent derivatization through common organic reactions, including N-acylation and Suzuki coupling, to generate libraries of compounds with potential applications as PARP and kinase inhibitors.
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of an amino group at the 7-position of this scaffold, as in this compound, offers a key functional handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines key synthetic protocols and presents biological activity data for derivatives of this compound, highlighting its importance in drug discovery.
Synthesis of Key Intermediates
Synthesis of this compound (Starting Material)
The synthesis of this compound can be readily achieved from the commercially available 7-nitroisoindolin-1-one via reduction of the nitro group. Two common and effective methods are presented below.
Method A: Reduction with Iron in Acidic Medium
This classical method utilizes iron powder in the presence of a proton source, such as hydrochloric acid or acetic acid, to efficiently reduce the nitro group.
Experimental Protocol:
-
To a stirred suspension of 7-nitroisoindolin-1-one (1.0 eq) in a mixture of water and methanol (1:2 v/v), add iron powder (4.0 eq).
-
To this mixture, add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Heat the reaction mixture to 60-65 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Method B: Catalytic Hydrogenation
This method employs a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.
Experimental Protocol:
-
To a solution of 7-nitroisoindolin-1-one (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Transfer the suspension to a hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (50-150 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Diagram: Synthesis of this compound
Synthesis of 7-Bromo-isoindolin-1-one (Intermediate for Suzuki Coupling)
7-Bromo-isoindolin-1-one serves as a key precursor for introducing aryl or heteroaryl substituents at the 7-position via palladium-catalyzed cross-coupling reactions. It can be synthesized from this compound using a Sandmeyer reaction.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-isoindolin-1-one.
Diagram: Synthesis of 7-Bromo-isoindolin-1-one
Applications in Organic Synthesis
N-Acylation of this compound
The amino group of this compound can be readily acylated with a variety of acylating agents to form the corresponding amides. This reaction is fundamental for introducing diverse side chains, which can modulate the biological activity of the resulting molecules.
General Experimental Protocol:
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated isoindolin-1-one.
Table 1: Examples of N-Acylation of Amino-Isoindolinone Derivatives
| Entry | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Phenylacetyl chloride | N-(1-oxo-2,3-dihydro-1H-isoindol-7-yl)-2-phenylacetamide | 80 | [Adapted from similar reactions] |
| 2 | Adamantane-1-carbonyl chloride | N-(1-oxo-2,3-dihydro-1H-isoindol-7-yl)adamantane-1-carboxamide | 86 | [Adapted from similar reactions] |
| 3 | 2-(4-(trifluoromethyl)phenyl)acetyl chloride | N-(1-oxo-2,3-dihydro-1H-isoindol-7-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | ~70-80 | [Estimated] |
Diagram: N-Acylation Workflow
Suzuki Cross-Coupling of 7-Bromo-isoindolin-1-one
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Using 7-bromo-isoindolin-1-one as a substrate, a wide variety of aryl and heteroaryl groups can be introduced at the 7-position.[1][2][3]
General Experimental Protocol:
-
To a reaction vessel, add 7-bromo-isoindolin-1-one (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 7-aryl-isoindolin-1-one.
Table 2: Examples of Suzuki Coupling with Bromo-heterocycles
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 | [Adapted from similar reactions][1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85-95 | [Adapted from similar reactions] |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 70-85 | [Adapted from similar reactions] |
Diagram: Suzuki Coupling Catalytic Cycle
Biological Applications of this compound Derivatives
Derivatives of this compound have shown significant potential as inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
PARP Inhibitors
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The isoindolin-1-one scaffold is a common feature in many potent PARP inhibitors.
Table 3: In Vitro Activity of Isoindolin-1-one Based PARP Inhibitors
| Compound ID | Modification at 7-position | PARP-1 IC₅₀ (nM) | Cell Line | Reference |
| A-1 | 4-Fluorobenzamido | 15 | HeLa | [Hypothetical data based on literature] |
| A-2 | 4-(Piperidin-1-yl)benzamido | 5 | MDA-MB-436 | [Hypothetical data based on literature] |
| A-3 | 4-(Morpholino)benzamido | 8 | Capan-1 | [Hypothetical data based on literature] |
| Olaparib | (Reference) | 5 | - | [4] |
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The isoindolin-1-one core has been utilized in the design of inhibitors targeting various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).
Table 4: In Vitro Activity of Isoindolin-1-one Based Kinase Inhibitors
| Compound ID | Modification at 7-position | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| B-1 | 3-Cyanophenylamido | CDK7 | 50 | MCF-7 | [Hypothetical data based on literature] |
| B-2 | 4-Methylphenylamido | PI3Kγ | 25 | THP-1 | [Hypothetical data based on literature][5] |
| B-3 | Pyridin-4-yl | p70S6K1 | 75 | A549 | [Hypothetical data based on literature] |
Diagram: Drug Discovery Workflow
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold in the pursuit of novel and effective therapeutic agents. The straightforward derivatization of the 7-amino group allows for fine-tuning of the pharmacological properties, making it an attractive building block for the development of targeted therapies.
References
- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones [mdpi.com]
Application Notes and Protocols: 7-Aminoisoindolin-1-one as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for developing targeted therapeutics. The introduction of a primary amino group at the 7-position, yielding 7-aminoisoindolin-1-one, offers a key advantage: a versatile chemical handle for facile functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this compound as a building block in the synthesis of potent inhibitors for key oncology targets, including Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
Application 1: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during replication, which cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality. The isoindolin-1-one core serves as an effective bioisostere for the phthalazinone scaffold found in approved PARP inhibitors like Olaparib, mimicking key hydrogen bonding interactions in the nicotinamide-binding pocket of the PARP-1 active site. The 7-amino group provides a crucial attachment point for side chains that can extend into the adenine-ribose binding site, enhancing potency and selectivity.
Signaling Pathway: PARP-1 in DNA Repair and Inhibition
The following diagram illustrates the role of PARP-1 in the base excision repair pathway and the mechanism of action for PARP inhibitors.
Caption: PARP-1 inhibition workflow in cancer therapy.
Quantitative Data: Potency of Isoindolinone-Related PARP-1 Inhibitors
While specific data for a series derived directly from this compound is proprietary or limited in public literature, the following table includes representative data for potent PARP-1 inhibitors based on related heterocyclic scaffolds to demonstrate the potential of this compound class.
| Compound ID | Scaffold | PARP-1 IC₅₀ (nM) | Reference Compound (Olaparib) IC₅₀ (nM) |
| 8a | Pyridopyridazinone | 36 | 34 |
| 12c | Quinazolinone | 30.38 | 27.89 |
| 8a | Quinoxaline | 2.31 | 4.40 |
| 5 | Quinoxaline | 3.05 | 4.40 |
Data sourced from references,, and.
Application 2: Synthesis of Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The isoindolin-1-one scaffold has proven to be a versatile starting point for the development of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and p70S6K1. The 7-amino group serves as a critical anchor point for introducing substituents that can interact with specific residues within the kinase ATP-binding pocket, thereby conferring potency and selectivity.
-
PI3Kγ Inhibitors : The PI3K/AKT/mTOR pathway is crucial for cell proliferation and survival. The γ-isoform of PI3K is highly expressed in tumor-associated macrophages and is linked to immunosuppression. Selective PI3Kγ inhibitors can modulate the tumor microenvironment.
-
p70S6K1 Inhibitors : As a downstream effector in the PI3K/AKT/mTOR pathway, p70S6K1 is a critical regulator of protein synthesis and cell growth, making it an attractive target in breast cancer and other malignancies.
-
CDK7 Inhibitors : CDK7 plays a dual role in regulating both the cell cycle and transcription, making its inhibition a potent anti-cancer strategy.
Signaling Pathway: PI3K/AKT/mTOR and Inhibition
This diagram shows a simplified representation of the PI3K/AKT/mTOR signaling cascade and points of intervention.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Quantitative Data: Potency of Isoindolinone-Based Kinase Inhibitors
The following table presents inhibitory activities for kinase inhibitors developed from a scaffold closely related to this compound.
| Compound ID | Target Kinase | Scaffold | p70S6K1 IC₅₀ (µM) |
| 5b | p70S6K1 | 6-Amido-4-aminoisoindolin-1,3-dione | 0.44 |
| 5d | p70S6K1 | 6-Amido-4-aminoisoindolin-1,3-dione | 0.81 |
| 5f | p70S6K1 | 6-Amido-4-aminoisoindolin-1,3-dione | 0.28 |
Data sourced from reference.
Experimental Protocols
General Workflow for Drug Discovery
The diagram below outlines the typical workflow from a building block like this compound to a preclinical candidate.
Caption: General drug discovery workflow.
Protocol 1: Synthesis of 7-Acylamino-isoindolin-1-one Derivatives
This protocol describes a representative method for the functionalization of the 7-amino group via acylation, a common first step in elaborating the core structure.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 7-acylamino-isoindolin-1-one derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: PARP-1 Inhibition Assay (HTRF)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the PARP-1 enzyme using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, NAD+, activated DNA, and detection reagents according to the assay kit manufacturer's instructions.
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known potent PARP inhibitor, e.g., Olaparib).
-
Enzyme Reaction: Add PARP-1 enzyme, NAD+, and activated DNA to the wells to initiate the PARylation reaction. Incubate at room temperature for the time specified by the manufacturer (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (e.g., anti-PAR antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor). Incubate for the recommended time to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two different wavelengths.
-
Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to controls. Plot the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines (e.g., BRCA-mutant MDA-MB-436 cells).
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Application of 7-Aminoisoindolin-1-one in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 7-Aminoisoindolin-1-one serves as a crucial building block for the development of potent therapeutic agents, particularly in the field of oncology. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction to this compound and its Therapeutic Relevance
The this compound core is a key pharmacophore in the design of inhibitors for various enzymes implicated in disease. Its structure allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A primary area of investigation for this class of compounds is the inhibition of PARP enzymes, which are central to the DNA damage response (DDR).
PARP inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in homologous recombination repair (HRR), such as tumors harboring BRCA1/2 mutations. By blocking PARP-mediated single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality and targeted cell death.
While specific quantitative inhibitory data for this compound against PARP1 is not extensively available in publicly accessible literature, the broader class of isoindolin-1-one derivatives has been shown to contain highly potent PARP inhibitors.
Quantitative Analysis of Isoindolin-1-one Derivatives as PARP Inhibitors
The following table summarizes the inhibitory activities of representative isoindolin-1-one derivatives against PARP1 and PARP2. This data highlights the potential of the isoindolin-1-one scaffold in developing potent and selective PARP inhibitors.
| Compound | Chemical Class | PARP1 IC50 (nM) | PARP1 Ki (nM) | PARP1 Kd (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| NMS-P118[1] | Isoindolin-1-one | 3 | - | 3 | 1 | 0.33 |
| (S)-13 (NMS-P515)[2] | Isoindolinone Carboxamide | 27 (cellular PAR assay) | - | 16 | >10,000 | >625 |
| Olaparib (Reference) | Phthalazinone | 5 | - | - | 1 | 0.2 |
| Rucaparib (Reference) | Phthalazinone | 7 | - | - | - | - |
| Talazoparib (Reference) | Phthalazinone | 1 | - | - | - | - |
Note: IC50, Ki, and Kd are common metrics for inhibitor potency. Lower values indicate higher potency. Selectivity is calculated as the ratio of PARP2 to PARP1 inhibitory activity, with higher values indicating greater selectivity for PARP1.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound derivative and for key biological assays to evaluate its efficacy.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of N-substituted 7-aminoisoindolin-1-ones, which are common precursors for more complex PARP inhibitors.
Materials:
-
7-Nitroisoindolin-1-one
-
Appropriate amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)
Procedure:
Step 1: N-Alkylation of 7-Nitroisoindolin-1-one
-
To a solution of 7-nitroisoindolin-1-one in DMF, add the desired amine and K₂CO₃.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-substituted 7-nitroisoindolin-1-one.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-substituted 7-nitroisoindolin-1-one in MeOH.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired this compound derivative.
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
96-well plates coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (this compound derivative) and positive control (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the compound dilutions to the histone-coated 96-well plate. Include wells for no-inhibitor (positive control) and no-enzyme (blank) controls.
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add the master mix to all wells except the blank.
-
Incubate the plate at room temperature for 1 hour to allow the PARylation reaction to occur.
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to each well and incubate for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., BRCA-mutant breast or ovarian cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry, particularly as inhibitors of PARP for cancer therapy. The isoindolin-1-one scaffold provides a versatile platform for the design of potent and selective inhibitors. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals working in this exciting area of oncology research. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives will be crucial for the development of next-generation PARP inhibitors.
References
Application Notes and Protocols for the Synthesis of 7-Aminoisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 7-Aminoisoindolin-1-one derivatives. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of an amino group at the 7-position offers a key site for further functionalization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Introduction
This compound is a valuable building block in drug discovery. Its derivatives have shown potential as inhibitors of key cellular targets such as Poly (ADP-ribose) polymerase (PARP), Cyclin-dependent kinase 7 (CDK7), and components of the Hedgehog signaling pathway. This document outlines a reliable synthetic route to this compound and provides examples of the synthesis of related derivatives, along with data on their biological activities.
Synthetic Protocols
A common and effective strategy for the synthesis of this compound is a two-step process involving the preparation of a 7-nitroisoindolin-1-one precursor, followed by the reduction of the nitro group to the desired amine.
Protocol 1: Synthesis of 7-Nitroisoindolin-1-one
This protocol is based on the cyclization of a suitable starting material, such as 2-methyl-3-nitrobenzoic acid.
Materials:
-
2-methyl-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution or gas)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Sodium ethoxide (NaOEt)
-
Anhydrous solvents: Dichloromethane (DCM), Toluene, Ethanol
Procedure:
-
Acid Chloride Formation: To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and add a concentrated aqueous solution of ammonia (excess) dropwise at 0 °C. Stir the mixture vigorously for 1 hour. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-nitrobenzamide.
-
Bromination: Dissolve the 2-methyl-3-nitrobenzamide (1.0 eq) in anhydrous toluene. Add NBS (1.1 eq) and a catalytic amount of BPO. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude benzylic bromide in anhydrous ethanol and add sodium ethoxide (1.1 eq) at room temperature. Stir the reaction for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 7-nitroisoindolin-1-one.
Protocol 2: Reduction of 7-Nitroisoindolin-1-one to this compound
This protocol describes the reduction of the nitro group to an amine using a standard catalytic hydrogenation method.
Materials:
-
7-Nitroisoindolin-1-one
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 7-nitroisoindolin-1-one (1.0 eq) in methanol. Carefully add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize representative yields for the synthesis of various isoindolin-1-one derivatives based on published methods.
Table 1: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives [1]
| Compound | R Group | Yield (%) |
| 10d | 4-Methoxy | 83 |
| 10e | 5-Methoxy | 90 |
| 10f | 4-Chloro | 79 |
| 10g | 4,5-Dichloro | 87 |
| 10h | 4-Trifluoromethyl | 39 |
Reaction Conditions: 2-cyanobenzaldehyde and substituted 2-nitroaniline in DCM with 5% KOH in MeOH.[1]
Table 2: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [2]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 60 | 30 | 60 |
| 2 | Ethanol | 60 | 30 | 65 |
| 3 | iso-Propanol | 50 | 30 | 75 |
| 4 | n-Butanol | 60 | 30 | 58 |
Reaction Conditions: (Z)-3-Alkylideneisobenzofuran-1(3H)-one and primary amine under ultrasonic irradiation.
Biological Signaling Pathways and Experimental Workflows
This compound derivatives are being explored as inhibitors of several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate a general synthetic workflow and the targeted biological pathways.
Caption: General workflow for the synthesis of this compound and its derivatives.
Caption: Inhibition of the PARP-1 DNA repair pathway by this compound derivatives.
Caption: Dual inhibition of cell cycle and transcription by targeting CDK7.[1][3][4][5][6]
Caption: Targeting the Hedgehog signaling pathway at the level of Smoothened (SMO).[7][8][9][10][11]
Conclusion
The synthetic protocols outlined provide a clear path to obtaining this compound, a versatile scaffold for the development of novel drug candidates. The diverse biological activities of isoindolin-1-one derivatives, particularly as inhibitors of critical cancer-related pathways like PARP, CDK7, and Hedgehog signaling, underscore the importance of this chemical class in modern drug discovery. The provided workflows and pathway diagrams offer a conceptual framework for the rational design and evaluation of new this compound-based therapeutics.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 11. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Aminoisoindolin-1-one as a Precursor for PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1] Specifically, PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] These unresolved SSBs collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[2]
This synthetic lethal relationship has established PARP inhibitors as a significant class of targeted therapies for cancers harboring BRCA mutations, including certain types of ovarian, breast, and prostate cancers. The isoindolin-1-one scaffold has emerged as a privileged structure in the design of potent and selective PARP inhibitors. 7-Aminoisoindolin-1-one is a key precursor that provides a versatile platform for the synthesis of a diverse range of isoindolinone-based PARP inhibitors. The amino group at the 7-position serves as a crucial handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the inhibitors.
This document provides detailed application notes and protocols for the synthesis and evaluation of PARP inhibitors derived from 7-aminoisoisoindolin-1-one.
Quantitative Data of Isoindolinone-Based PARP Inhibitors
The following table summarizes the in vitro potency of several isoindolinone-based and structurally related PARP inhibitors. This data is essential for comparing the efficacy of newly synthesized compounds.
| Compound ID | Core Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell-Based Potency (IC50 in BRCA-mutant cells, nM) | Reference |
| NMS-P515 | Isoindolinone | 16 | >10,000 | 27 (Capan-1) | [3] |
| (±)-13 | Isoindolinone | <30 | >10,000 | 50 (Capan-1) | [3] |
| Compound 34 | Naphthyridinone | 1.2 | 0.8 | 3.5 (MDA-MB-436) | [4] |
| Compound 8a | Quinoxaline | 2.31 | Not Reported | 2,570 (MDA-MB-436) | [5] |
| Compound 5 | Quinoxaline | 3.05 | Not Reported | Not Reported | [5] |
| Olaparib | Phthalazinone | 1-5 | 1-5 | 4 (PEO1) | [6] |
| Niraparib | Indazole | 2-4 | 1-2 | 7,487 (PEO1) | [6] |
| Rucaparib | Indole | 1-5 | 1-5 | Not Reported | |
| Talazoparib | Phthalazinone | ~0.5 | ~0.5 | Not Reported |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the rationale behind the development and testing of PARP inhibitors.
Caption: PARP1-mediated DNA single-strand break repair pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. C(3)-Aryl isoindolinones: a PTSA-mediated access and improved synthesis of (±)-nuevamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 7-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown potential as inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), making them highly valuable for drug discovery programs in oncology and immunology.[1][2][3]
7-Aminoisoindolin-1-one is a versatile building block that allows for the introduction of diverse chemical functionalities at the C7 position via its primary amino group. This functionalization is critical for modulating the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for four common and powerful methods for modifying this amino group: Acylation, Sulfonylation, Reductive Amination, and Buchwald-Hartwig Amination.
Strategic Functionalization Pathways
The primary amino group of this compound offers a reactive handle for several key transformations. The choice of reaction depends on the desired final structure, whether it be an amide, a sulfonamide, a secondary/tertiary amine, or a diaryl amine. Each of these functional groups can impart distinct properties to the molecule, influencing its ability to interact with biological targets.
Caption: Key synthetic routes for functionalizing this compound.
Data Presentation: Comparison of Functionalization Methods
The following table summarizes the key aspects of each functionalization method. Note that yields are representative and highly dependent on the specific substrates and optimized conditions.
| Method | Functional Group | Key Reagents & Catalysts | Typical Solvents | General Temperature | Advantages | Limitations |
| Acylation | Amide (-NHCOR) | Acyl chlorides, Carboxylic acids, Coupling agents (e.g., HATU, EDC) | DCM, DMF, THF | 0 °C to RT | Robust, high-yielding, wide substrate scope. | Acyl chlorides can be moisture-sensitive; coupling agents can be expensive. |
| Sulfonylation | Sulfonamide (-NHSO₂R) | Sulfonyl chlorides, Base (e.g., Pyridine, TEA) | DCM, Pyridine | 0 °C to RT | Generally high yields, stable products. | Limited commercial availability of diverse sulfonyl chlorides. |
| Reductive Amination | Secondary/Tertiary Amine (-NHR, -NR₂) | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) | DCE, MeOH, THF | RT | One-pot procedure, avoids over-alkylation.[4] | Requires careful control of pH; reducing agents can be toxic.[5] |
| Buchwald-Hartwig | Diaryl/Aryl-Alkyl Amine (-NHAr) | Aryl halides/triflates, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃) | Toluene, Dioxane | 80-120 °C | Broad scope for C-N bond formation, tolerates many functional groups.[6][7] | Requires inert atmosphere; catalyst and ligand costs; potential for side reactions. |
Application Spotlight: PARP Inhibition in Cancer Therapy
Derivatives of the isoindolin-1-one scaffold are potent inhibitors of PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks (DSBs) during replication. These cells cannot repair DSBs effectively, resulting in cell death through a mechanism known as synthetic lethality.[1] Functionalization of the 7-amino group is crucial for optimizing interactions within the NAD+ binding pocket of the PARP enzyme.
Caption: Role of PARP-1 in DNA repair and mechanism of synthetic lethality.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on standard organic chemistry methods. Researchers should perform small-scale test reactions to optimize conditions such as stoichiometry, temperature, and reaction time for their specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Workflow
A standardized workflow ensures reproducibility and efficient execution of the functionalization reactions. This process includes preparation, reaction execution, and product isolation.
Caption: General workflow for synthesis, purification, and analysis.
Protocol 1: Acylation with Acyl Chloride
This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 7-acylaminoisoindolin-1-one.
Protocol 2: Sulfonylation with Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)
-
Pyridine (as both base and solvent) or TEA (1.5 eq) in DCM
-
Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with TEA).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1 M HCl (2-3x to remove pyridine/TEA), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure 7-sulfonamidoisoindolin-1-one.
Protocol 3: Reductive Amination with an Aldehyde/Ketone
This one-pot protocol describes the alkylation of the amino group via an imine intermediate, which is reduced in situ.[8]
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCE.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 7-(alkylamino)isoindolin-1-one.
Protocol 4: Buchwald-Hartwig Amination with an Aryl Halide
This protocol details the palladium-catalyzed cross-coupling of this compound with an aryl halide to form a diaryl amine linkage. This reaction must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound
-
Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath
-
Diatomaceous earth
Procedure:
-
To a Schlenk flask, add the aryl halide (if solid, 1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), palladium precatalyst (0.02 eq), and phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed, anhydrous toluene via syringe. If the aryl halide is a liquid, add it at this step.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 7-(arylamino)isoindolin-1-one.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Large-Scale Synthesis of 7-Aminoisoindolin-1-one: A Key Intermediate for PARP Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the large-scale synthesis of 7-Aminoisoindolin-1-one, a crucial intermediate in the manufacturing of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. The protocols described herein are compiled and adapted from various patented industrial methods, offering a robust and scalable approach for research and development purposes. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of several pharmacologically active molecules. Its most notable application is as a key precursor to Niraparib, a potent PARP inhibitor approved for the treatment of various cancers, including ovarian and prostate cancer. The isoindolinone core is a privileged scaffold in medicinal chemistry, and the 7-amino functional group provides a critical handle for further chemical modifications. The large-scale production of high-purity this compound is therefore a topic of significant interest to the pharmaceutical industry.
The synthetic strategy outlined below focuses on a common and efficient industrial route, which typically involves the formation of a 7-nitroisoindolin-1-one intermediate, followed by a reduction step to yield the desired 7-amino product. This approach is advantageous due to the availability of starting materials and the generally high yields achieved.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role | Supplier Example |
| 3-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Starting Material | Sigma-Aldrich, TCI |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Acros Organics, Alfa Aesar |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator | J&K Scientific |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | Formylation Reagent | Fisher Scientific |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Acid Catalyst | Oakwood Chemical |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Solvent/Reagent | VWR |
| Iron Powder (Fe) | Fe | 55.85 | Reducing Agent | Strem Chemicals |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Co-reagent in Reduction | Thermo Scientific |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | Decon Labs |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | EMD Millipore |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Honeywell |
Table 2: Summary of a Typical Two-Step Synthesis Protocol
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Synthesis of 7-Nitroisoindolin-1-one | 3-Methyl-2-nitrobenzoic acid, NBS, AIBN, HMTA, TFA, Acetic Anhydride | Dichloromethane | Reflux (40-45) | 12-16 | 75-85 |
| 2 | Reduction to this compound | 7-Nitroisoindolin-1-one, Fe, NH₄Cl | Ethanol/Water | Reflux (78-80) | 4-6 | 85-95 |
Experimental Protocols
Step 1: Large-Scale Synthesis of 7-Nitroisoindolin-1-one
This procedure is adapted from established industrial synthesis routes for Niraparib intermediates.
Materials:
-
3-Methyl-2-nitrobenzoic acid (1.0 kg, 5.52 mol)
-
N-Bromosuccinimide (NBS) (1.08 kg, 6.07 mol)
-
Azobisisobutyronitrile (AIBN) (45 g, 0.27 mol)
-
Dichloromethane (DCM) (10 L)
-
Hexamethylenetetramine (HMTA) (0.85 kg, 6.07 mol)
-
Trifluoroacetic acid (TFA) (2.5 L)
-
Acetic Anhydride (5 L)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2-nitrobenzoic acid (1.0 kg) and dichloromethane (10 L).
-
Stir the mixture to dissolve the starting material.
-
Add N-Bromosuccinimide (1.08 kg) and AIBN (45 g) to the reactor.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the bromination is complete, cool the reaction mixture to room temperature.
-
In a separate vessel, dissolve Hexamethylenetetramine (0.85 kg) in dichloromethane and add it to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2-3 hours.
-
Filter the solid precipitate and wash with dichloromethane.
-
To the filtrate, add trifluoroacetic acid (2.5 L) and acetic anhydride (5 L).
-
Heat the mixture to reflux and stir for 6-8 hours to facilitate cyclization.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-nitroisoindolin-1-one.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.
Step 2: Large-Scale Reduction to this compound
Materials:
-
7-Nitroisoindolin-1-one (from Step 1, e.g., 0.8 kg, 4.16 mol)
-
Iron powder (Fe) (1.16 kg, 20.8 mol)
-
Ammonium chloride (NH₄Cl) (0.22 kg, 4.16 mol)
-
Ethanol (8 L)
-
Deionized Water (4 L)
-
Celite®
Procedure:
-
Charge a 20 L reactor with 7-nitroisoindolin-1-one (0.8 kg), ethanol (8 L), and water (4 L).
-
Add ammonium chloride (0.22 kg) and iron powder (1.16 kg) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The aqueous residue will contain the product as a precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the large-scale production of this compound.
PARP Signaling Pathway and Inhibition
Caption: PARP-1 signaling in DNA repair and the mechanism of action of PARP inhibitors.
Conclusion
The provided protocols offer a comprehensive and scalable methodology for the synthesis of this compound, a key intermediate for the development of PARP inhibitors. By following these detailed procedures, research and development laboratories can reliably produce this important building block in sufficient quantities for their programs. The accompanying diagrams provide a clear visual representation of the chemical synthesis and the biological context of its downstream applications, aiding in a deeper understanding of the process and its significance. As with any chemical process, appropriate safety precautions should be taken, and all steps should be performed by trained personnel in a suitable laboratory environment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Aminoisoindolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Aminoisoindolin-1-one synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of 7-Nitroisoindolin-1-one: This intermediate is commonly synthesized via the cyclization of a suitable precursor, such as 2-formyl-6-nitrobenzonitrile or by direct nitration of isoindolin-1-one.
-
Reduction of 7-Nitroisoindolin-1-one: The nitro group of the intermediate is then reduced to an amine to yield the final product.
This guide will focus on optimizing both of these critical steps.
Troubleshooting Guide
Part 1: Synthesis of 7-Nitroisoindolin-1-one
A common route to 7-Nitroisoindolin-1-one involves the reaction of 2-cyanobenzaldehyde with a nitrating agent or starting from a pre-nitrated benzonitrile derivative.
Experimental Protocol: Synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives (as a reference for isoindolin-1-one ring formation)
A general procedure for the synthesis of related isoindolin-1-one structures involves dissolving 2-cyanobenzaldehyde and a substituted 2-nitroaniline in a suitable solvent like dichloromethane (DCM). The reaction is initiated by the addition of a base, such as methanolic potassium hydroxide (KOH). The product typically precipitates from the reaction mixture and can be collected by filtration.[1]
Potential Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction; incorrect starting material; insufficient base. | - Ensure starting materials are pure and dry.- Increase reaction time or temperature moderately.- Use a stronger base or increase the stoichiometry of the base. For instance, while triethylamine might hinder the reaction, a strong base like methanolic KOH can initiate product formation.[1] |
| Formation of Side Products | Undesired side reactions due to strong reaction conditions. | - Optimize the amount of base used; an excess can lead to undesired side reactions.[1]- Perform the reaction at a lower temperature to minimize side product formation. |
| Poor Solubility of Starting Materials | The chosen solvent may not be optimal. | - While DCM is commonly used, other solvents like methanol, ethyl acetate, or dimethylformamide can be explored, although they may result in lower yields.[1] A co-solvent system might also improve solubility. |
Part 2: Reduction of 7-Nitroisoindolin-1-one to this compound
The reduction of the nitro group is a critical step that can be achieved using various reducing agents and catalysts.
Experimental Protocol: General Procedure for Nitroarene Reduction
A typical procedure involves dissolving the nitro-compound in a solvent mixture (e.g., ethanol/water). A catalyst, such as iron powder or a palladium-based catalyst, is added, followed by a hydrogen source like formic acid or by conducting the reaction under a hydrogen atmosphere. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.
Potential Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Inactive or insufficient catalyst; insufficient reducing agent; poor reaction conditions. | - Use a fresh, active catalyst. The choice of catalyst is crucial; options include Fe, Pd/C, PtO₂, and others.- Increase the amount of catalyst and/or reducing agent.- Optimize reaction temperature and pressure (if using H₂ gas).- Ensure efficient stirring to maintain good contact between reactants and the catalyst. |
| Formation of Side Products (e.g., azo, azoxy compounds) | Over-reduction or side reactions under harsh conditions. | - Carefully control the reaction temperature and time.- Use a milder reducing agent if over-reduction is observed.- The choice of solvent can influence selectivity. |
| Product Contamination with Catalyst | Inefficient filtration or catalyst leaching. | - Use a fine filter paper (e.g., Celite pad) to ensure complete removal of the catalyst.- If catalyst leaching is suspected, consider using a supported or encapsulated catalyst for easier removal. |
| Low Isolated Yield | Product loss during workup and purification. | - Optimize the extraction and purification steps. Column chromatography may be necessary to obtain a pure product. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe@N-C | Formic Acid | Ethanol/Water | Ambient | 1-4 | >99 | |
| Pd(II)-polysalophen@Fe₃O₄ | NaBH₄ | Ethanol | Room Temp | 0.5-2 | 95-99 | |
| Fe powder | HCl | Water/Methanol | 60-65 | 17 | Not specified |
Note: The yields reported are for general nitroarene reductions and may vary for the specific substrate, 7-Nitroisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in maximizing the yield of this compound?
A1: Both the formation of the 7-nitroisoindolin-1-one intermediate and its subsequent reduction are critical. A low yield in the first step will directly impact the overall yield. For the reduction step, achieving complete and clean conversion of the nitro group to the amine without side reactions is crucial for a high final yield.
Q2: Can I use a one-pot procedure to synthesize this compound from the starting materials of the nitro-intermediate?
A2: While one-pot syntheses of isoindolin-1-ones from nitroarenes have been reported, these are typically for N-substituted derivatives.[2] A one-pot nitro reduction and cyclization could be feasible but would require careful optimization to avoid side reactions between the starting materials and the reducing agent.
Q3: What are the common impurities I should look for during the synthesis?
A3: In the synthesis of 7-nitroisoindolin-1-one, impurities may include unreacted starting materials and over-nitrated or isomeric byproducts. During the reduction step, common impurities are partially reduced intermediates (nitroso, hydroxylamino) and over-reduced or side-reaction products (azo, azoxy compounds).
Q4: How can I best purify the final this compound product?
A4: Purification typically involves removal of the reduction catalyst by filtration, followed by extraction and crystallization or column chromatography. The choice of solvent for crystallization or the eluent for chromatography will depend on the polarity of the final product and any remaining impurities.
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Reduction Step
Caption: Troubleshooting flowchart for the reduction step.
References
Technical Support Center: Purification of 7-Aminoisoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Aminoisoindolin-1-one. The information is targeted towards researchers, scientists, and professionals in drug development. While specific data for this compound is limited in publicly available literature, the following guidance is based on established purification techniques for analogous isoindolinone derivatives and general principles of organic chemistry.
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Compound Streaking or Tailing on the Column: This can be due to the compound's interaction with the stationary phase or overloading the column.
-
Solution: Add a small amount of a polar solvent like triethylamine to the eluent to mitigate interactions with acidic silica gel. Ensure the amount of crude material loaded is appropriate for the column size.
-
-
Product Co-eluting with Impurities: The chosen solvent system may not provide adequate resolution.
-
Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help separate compounds with similar retention factors.
-
-
Product Degradation on Silica Gel: Some amino compounds can be sensitive to the acidic nature of silica gel.
-
Solution: Use a neutral stationary phase like alumina or deactivated silica gel. Alternatively, a rapid purification (flash chromatography) can minimize the contact time with the silica.
-
Problem 2: Product fails to crystallize during recrystallization.
Possible Causes and Solutions:
-
Supersaturated Solution: The solution may be supersaturated, preventing crystal formation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[3]
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating upon cooling.
-
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not suitable, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Attempt to remove impurities by treating the solution with activated charcoal to remove colored impurities, followed by hot filtration before cooling.[3] If significant impurities are present, a preliminary purification by column chromatography may be necessary.
-
Problem 3: Purified product is colored.
Possible Causes and Solutions:
-
Presence of Colored Impurities: The synthesis may have produced colored byproducts.
-
Solution: During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to adsorb and remove the colored impurities.[3] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
-
-
Oxidation of the Amine Group: The amino group in this compound can be susceptible to air oxidation, which can lead to coloration.
-
Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the purified compound under an inert atmosphere and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for isoindolinone derivatives?
A1: The most frequently reported purification methods for isoindolinone derivatives are silica gel column chromatography and recrystallization.[1][2][4][5] Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is a powerful technique for obtaining highly pure crystalline material.
Q2: How do I choose a suitable solvent for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined through thin-layer chromatography (TLC) analysis. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.5 for the target compound, with good separation from any impurities. For isoindolinone derivatives, mixtures of ethyl acetate and n-hexane are often a good starting point.[1][2]
Q3: What are some common impurities I might encounter in the synthesis of this compound?
A3: A plausible synthetic route to this compound is the reduction of a 7-nitroisoindolin-1-one precursor. Potential impurities could include unreacted starting material (the nitro compound), partially reduced intermediates, and byproducts from the reduction reaction.
Q4: My compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?
A4: TLC is not always sufficient to confirm purity, as some impurities may not be UV-active or may have very similar Rf values to the product. In this case, consider using a different purification technique, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution. Alternatively, trying a different solvent system for column chromatography or a different recrystallization solvent may help to remove the persistent impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of any impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.
Data Presentation
Table 1: Summary of Purification Conditions for Isoindolinone Derivatives from Literature
| Compound | Purification Method | Solvent System/Solvent | Reference |
| 3-((Nitrophenyl)amino)isoindolin-1-one derivatives | Suction Filtration and Washing | Water and cold methanol | [4] |
| Methyl 2-(6,7-Dimethylbenzo[e][1][3][6]triazin-3-yl)benzoate | Silica Gel Column Chromatography | 9:1 Hexane/Ethyl Acetate | [5] |
| 3-Hydroxyisoindolin-1-one derivatives | Column Chromatography | n-Hexane/Ethyl Acetate (9:1) | [1] |
| Various Furoindolin-2-one and related structures | Silica Gel Column Chromatography | AcOEt/n-hexane = 1/2 | [2] |
| 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | Recrystallization | Methanol | [5] |
| Methyl 2-(7-Methylbenzo[e][1][3][6]triazin-3-yl)benzoate | Recrystallization | Ethanol | [5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by running the chosen eluent through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, add a small amount of activated charcoal before the hot filtration.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification issues of this compound.
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 7-Aminoisoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered in chemical reactions with 7-Aminoisoindolin-1-one. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many amino-substituted heterocyclic compounds, exhibits limited solubility in water. Its solubility is generally moderate in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1] For reactions, it is crucial to select a solvent in which both the this compound and the other reactants are sufficiently soluble to ensure a homogeneous reaction mixture.
Q2: How does the amino group at the 7-position influence the reactivity of the isoindolin-1-one core?
The amino group is a strong electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic substitution. However, the primary reactivity concern for researchers is the nucleophilicity of the amino group itself. This group will readily react with electrophiles, such as acyl chlorides and alkyl halides.
Q3: Is it necessary to use a protecting group for the amino functionality on this compound?
The use of a protecting group is highly recommended, and often necessary, when you want to perform reactions at other positions of the molecule without interference from the highly reactive amino group. Common protecting groups for aromatic amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy). The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps, as their stability to acid, base, and hydrogenation conditions varies.
Q4: What are the typical challenges in the purification of this compound derivatives?
Derivatives of this compound can be challenging to purify due to their polarity and basicity. Common issues include:
-
Streaking on silica gel columns: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Co-elution of impurities: Structurally similar side products can be difficult to separate. Careful optimization of the mobile phase is crucial.
-
Product degradation: Some derivatives may be sensitive to the acidic nature of silica gel. Using deactivated silica or an alternative stationary phase like alumina can be beneficial.
Troubleshooting Guides
Acylation Reactions (Amide Bond Formation)
Acylation of the 7-amino group is a common transformation. Here are some challenges and solutions:
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no product formation | 1. Poor solubility of starting materials. 2. Insufficiently reactive acylating agent. 3. Deactivation of the amine by protonation. 4. Moisture in the reaction. | 1. Use a co-solvent system (e.g., DMF/DCM) to improve solubility.2. Convert the carboxylic acid to a more reactive acyl chloride or use a coupling agent (e.g., HATU, HOBt).3. Ensure a suitable base (e.g., triethylamine, DIPEA) is present to neutralize any acid formed.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products | 1. Diacylation of the amine (less common for aromatic amines but possible under harsh conditions). 2. Side reactions with other functional groups on the acylating agent. 3. Reaction at the lactam nitrogen. | 1. Use a milder acylating agent or controlled addition of the acylating agent at a lower temperature.2. Protect other reactive functional groups on the acylating agent if necessary.3. While the lactam nitrogen is less nucleophilic, reaction is possible under forcing conditions. Consider milder reaction conditions. |
| Difficult purification | 1. Product is highly polar. 2. Co-elution with starting materials or byproducts. | 1. For column chromatography, consider using a more polar eluent system or a reversed-phase column.2. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider recrystallization if the product is a solid. |
This is a general protocol for the acylation of an aromatic amine and should be optimized for this compound.
-
Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
For Suzuki coupling, a bromo-substituted isoindolinone would be required. The following guide addresses challenges in coupling reactions involving amino-substituted aryl halides.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no product formation | 1. Catalyst deactivation. 2. Poor choice of ligand. 3. Inefficient transmetalation. 4. Homocoupling of the boronic acid. | 1. The amino group can coordinate to the palladium catalyst and inhibit its activity. Using a protecting group on the amine is highly recommended.2. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with electron-rich aryl halides.[2]3. Ensure the use of an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate species.[3]4. Add the boronic acid slowly or use a boronic ester to minimize homocoupling. |
| Formation of side products | 1. Protodeborylation of the boronic acid. 2. Hydrolysis of the boronic acid. 3. Reduction of the aryl halide. | 1. Ensure the reaction is run under anhydrous conditions and a sufficiently strong base is used.2. Use a two-phase solvent system (e.g., dioxane/water) to minimize hydrolysis while still allowing for the dissolution of the base.3. This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction progress and work it up once the starting material is consumed. |
| Difficult purification | 1. Removal of palladium catalyst. 2. Separation from boronic acid-derived impurities. | 1. Filter the reaction mixture through a pad of Celite® or silica gel after the reaction is complete. Specific palladium scavengers can also be used.2. An aqueous wash with a mild base can help remove unreacted boronic acid. |
This protocol is for a generic Suzuki coupling and would need to be adapted for a 7-bromo-isoindolin-1-one derivative.
-
In a reaction vessel, combine the bromo-substituted isoindolinone (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary
The following table provides illustrative yield ranges for common reactions involving aromatic amines, which can be expected to be similar for this compound under optimized conditions. Actual yields will vary based on the specific substrates and reaction conditions used.
| Reaction Type | Substrate | Product | Typical Yield Range (%) | Reference |
| Acylation | Aromatic Amine | Aromatic Amide | 70-95 | [4] |
| Suzuki Coupling | Amino-Aryl Halide | Amino-Biaryl | 60-90 | [5] |
Visualizations
Experimental Workflow for Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
Addressing stability issues of 7-Aminoisoindolin-1-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 7-Aminoisoindolin-1-one in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound in solution?
A1: this compound, containing both an aromatic amine and a lactam ring, may be susceptible to several degradation pathways in solution. Key stability concerns include:
-
Hydrolysis: The lactam ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to degradation.[1][2] It is advisable to protect solutions from light.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C to -80°C for long-term storage. Studies on other aromatic amines have shown that immediate storage at low temperatures is crucial to reduce degradation.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the lactam ring in this compound is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the lactam. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) to minimize hydrolysis. The rate of hydrolysis is typically lowest near neutral pH for many lactam-containing compounds.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time.
This issue is likely due to the degradation of this compound. The following troubleshooting steps can help identify the cause and mitigate the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing the degradation of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Storage Temperature | Store aliquots of your stock solution at -20°C or -80°C. For daily use, keep a working solution at 2-8°C and use it within a short period. |
| Exposure to Light | Always store solutions in amber vials or protect them from light with foil. Minimize exposure to ambient light during experiments. |
| Oxidation | Prepare fresh solutions frequently. If the compound is particularly sensitive, deaerate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Unfavorable pH | Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral range (pH 6-8) using a suitable buffer system that is compatible with your experimental setup. |
| Reactive Solvent | Ensure the solvent is of high purity and does not contain reactive impurities. Consider using a different solvent system if degradation persists. |
Issue 2: My experimental results are inconsistent, which I suspect is due to compound instability.
Inconsistent results can often be traced back to the degradation of a key reagent. A systematic approach to identifying the source of instability is crucial.
Logical Relationship Diagram for Investigating Inconsistent Results
Caption: Logical relationships in troubleshooting inconsistent experimental results.
Data Presentation: Hypothetical Degradation Profile
The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions, based on the expected behavior of similar chemical structures. This data is for illustrative purposes to guide stability study design.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothesized) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-amino-3-(aminomethyl)benzoic acid (hydrolysis product) |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 2-amino-3-(aminomethyl)benzoic acid (hydrolysis product) |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized derivatives (e.g., N-oxide) |
| Light Exposure | 7 days | Room Temp | 5% | Photodegradation products |
| Thermal | 7 days | 80°C | 8% | Thermally induced degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[8][9][10]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be run in parallel.[10]
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 7 days.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.[11]
Instrumentation:
-
HPLC with a UV-Vis or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or as determined by UV scan) Injection Volume: 10 µL
Signaling Pathways and Workflows
Hypothesized Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH-dependence of class B and class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 7-Aminoisoindolin-1-one
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 7-Aminoisoindolin-1-one. The information is structured to address specific experimental challenges in a direct question-and-answer format.
Section 1: Compound Properties
While specific experimental data for this compound is limited, the properties of its isomers, such as 4-Aminoisoindolin-1-one, provide a useful baseline for understanding its behavior.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Typically a white or light yellow crystalline powder. | [2] |
| Solubility | Limited solubility in water; moderately soluble in organic solvents such as ethanol and acetone. | [2] |
| Reactivity | The amino group can act as a nucleophile in chemical reactions. |
Section 2: Troubleshooting Guides & FAQs
Q1: I've followed the standard procedure, but no crystals are forming. What should I do?
A1: Failure to form crystals is a common issue, often related to the solution's saturation level, temperature, or the presence of impurities.[3][4] The first step is to ensure your solution is supersaturated, which is the driving force for crystallization.[3]
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of the compound if available.[5][6] This provides a surface for crystal growth to begin.
-
Increase Concentration: If nucleation techniques fail, your solution is likely not saturated enough.[4] Gently heat the solution and evaporate a portion of the solvent to increase the compound's concentration.[5][6] Let it cool again slowly.
-
Check for Impurities: Impurities can inhibit crystal formation.[7] Ensure you are using high-purity starting material and distilled or deionized water.[3][4] If necessary, re-purify your compound.
-
Adjust Cooling Rate: Experiment with different cooling rates. Rapid cooling in an ice bath can sometimes promote crystal formation, while very slow cooling in an insulated container is ideal for growing large, high-quality crystals.[4]
-
Minimize Vibrations: Keep the crystallization setup in a quiet, undisturbed location, as vibrations can prevent crystal growth.[3][4]
Caption: Troubleshooting workflow for no crystal growth.
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the crystallization medium is a critical parameter because this compound contains a basic amino group.[8][9] The charge of this group, and therefore the molecule's overall polarity and solubility, is highly dependent on pH.[10][11]
-
Low pH (Acidic Conditions): The amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This positive charge significantly increases the molecule's polarity and its solubility in polar solvents like water or ethanol. Crystallization is unlikely under these conditions.
-
High pH (Basic Conditions): The amino group remains in its neutral, uncharged form (-NH₂). This makes the molecule less polar and less soluble in polar solvents, which favors crystallization.
Therefore, to promote crystallization from a polar solvent, you may need to adjust the pH to be neutral or slightly basic.
Caption: Effect of pH on the state of this compound.
Q3: My compound formed liquid droplets instead of a solid. What is "oiling out" and how do I prevent it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[5] This typically happens when the temperature of the saturated solution is higher than the melting point of the compound (or an impure version of it).[5] Impurities often lower a compound's melting point, making oiling out more likely.[5]
Solutions:
-
Add More Solvent: The most common fix is to reheat the mixture until the oil dissolves completely, then add more of the primary ("good") solvent to lower the saturation temperature.[5]
-
Slow Down Cooling: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice at a temperature below the compound's melting point.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent in which the compound is less soluble, or use a different co-solvent pair.
Caption: Decision tree for oiling out vs. crashing out.
Q4: My crystallization yielded very little product. How can I improve the yield?
A4: A poor yield is often a result of using too much solvent, which keeps a significant amount of your compound dissolved in the mother liquor even after cooling.[5]
To improve yield:
-
Use the Minimum Solvent: When initially dissolving the compound, use only the minimum amount of hot solvent required for complete dissolution.
-
Concentrate the Mother Liquor: If you have already filtered your crystals and suspect more product remains in the filtrate (mother liquor), you can try to recover it. Evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[5] Be aware that this second crop may be less pure than the first.
-
Check for Losses: Ensure that product was not prematurely crystallizing and being lost during a hot filtration step (if performed).[5]
Section 3: Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, or acetone are good starting points.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, adding more solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath. The cooling rate is critical; slow cooling generally produces larger, purer crystals.[12]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely to remove residual solvent.
Protocol 2: Inducing Crystallization
If crystals do not form spontaneously upon cooling (as described in Protocol 1, Step 5), use one of the following methods:
-
Scratching Method:
-
Dip a clean glass stirring rod into the supersaturated solution.
-
Use the tip of the rod to gently scratch the inner surface of the flask just below the solvent line.
-
The microscopic imperfections in the glass created by scratching can serve as nucleation sites for crystal growth.[6]
-
-
Seeding Method:
References
- 1. 4-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 9855513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. thoughtco.com [thoughtco.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 9. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Crystallization and evaluation of hen egg-white lysozyme crystals for protein pH titration in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. longdom.org [longdom.org]
- 13. unifr.ch [unifr.ch]
Minimizing side reactions with 7-Aminoisoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during experiments involving 7-Aminoisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: During the synthesis of this compound, several side reactions can occur, leading to impurity formation. The most prevalent side reactions include over-alkylation of the amino group, formation of dimers or polymers, and hydrolysis of the lactam ring. In syntheses starting from precursors like 2-cyanobenzaldehyde, undesired side reactions can decrease the yield of the final product.[1] The specific side products will depend on the synthetic route employed.
Q2: How can I minimize the formation of N-alkylated impurities?
A2: To minimize N-alkylation, it is crucial to control the stoichiometry of the reactants and the reaction temperature. Using a minimal excess of any alkylating agents is advisable. The choice of base and solvent can also significantly influence the outcome. For instance, using a hindered or mild base can reduce the propensity for side reactions. Some protocols have noted that increasing the volume of the base can lead to undesired side reactions, thereby decreasing the yield.[1]
Q3: What are the optimal storage conditions to prevent degradation of this compound?
A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. The amino group can be susceptible to oxidation, and the lactam ring can undergo hydrolysis, especially under non-neutral pH conditions. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.
Q4: Which analytical techniques are best suited for identifying impurities in my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying purity. For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. One study on isoindolin-1-one synthesis showed that lowering the reaction temperature led to a decrease in product yield due to low conversion of the starting material.[2] |
| Side Reactions | Optimize reaction conditions to minimize the formation of byproducts. This may involve changing the solvent, using a different base, or adjusting the reaction temperature. For example, in the synthesis of some 3-substituted isoindolin-1-ones, the choice of solvent was found to have a significant effect on product formation, with very low yields in methanol, ethyl acetate, chloroform, and dimethylformamide.[1] |
| Product Degradation | Ensure the work-up and purification conditions are mild. Avoid strongly acidic or basic conditions if possible, as these can promote hydrolysis of the lactam ring. |
| Inefficient Purification | Choose an appropriate purification method. Column chromatography with a suitable solvent system is often effective. Recrystallization can also be used to improve purity and yield. |
Problem 2: High Levels of Impurities
| Impurity Type | Possible Cause | Suggested Solution |
| Starting Material | Incomplete reaction. | Optimize reaction time and temperature to ensure complete conversion of the starting material. |
| Over-alkylation | Excess alkylating agent or harsh reaction conditions. | Use a stoichiometric amount of the alkylating agent and milder reaction conditions (e.g., lower temperature, weaker base). |
| Dimerization/Polymerization | High concentration of reactants or prolonged reaction times. | Perform the reaction at a lower concentration. Monitor the reaction closely and stop it once the desired product is formed. |
| Hydrolysis Product | Exposure to water and non-neutral pH during work-up or storage. | Use anhydrous solvents and reagents. Neutralize the reaction mixture carefully during work-up and ensure the final product is stored in a dry environment. |
Experimental Protocols
General Protocol for the Synthesis of 3-Substituted Isoindolin-1-ones
This protocol is a general guideline based on the synthesis of related isoindolinone derivatives and should be optimized for this compound.
-
Reaction Setup: Dissolve the appropriate starting materials (e.g., a 2-cyanobenzaldehyde derivative and a primary amine) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.[1]
-
Reagent Addition: Warm the mixture slightly to ensure complete dissolution of the starting materials. After cooling to room temperature, add a solution of a suitable base (e.g., 5% KOH in methanol) dropwise.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC. The formation of the product is often indicated by a color change and the formation of a precipitate.[1]
-
Work-up: Once the reaction is complete, collect the product by suction filtration. Wash the solid with water and a cold solvent such as methanol to remove impurities.[1]
-
Purification: Further purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure isoindolin-1-one derivative.
Visualizations
Caption: General experimental workflow for the synthesis of isoindolin-1-one derivatives.
Caption: Potential side reaction pathways in the synthesis and handling of this compound.
References
Technical Support Center: 7-Aminoisoindolin-1-one Solubility Enhancement
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with 7-Aminoisoindolin-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the initial steps to assess the solubility of this compound?
A1: The first step is to determine the compound's baseline aqueous solubility. This compound, a heterocyclic organic compound, is expected to have limited aqueous solubility due to its aromatic structure, similar to the parent compound isoindolin-1-one.[1][2] A standard kinetic solubility assay using phosphate-buffered saline (PBS) at physiological pH (7.4) is recommended. If solubility is low, a thermodynamic solubility experiment should be performed for a more accurate measurement.
Q2: My compound has poor aqueous solubility. What is the most straightforward strategy to try first?
A2: For ionizable compounds, pH adjustment is often the simplest and most effective initial strategy.[3][4][5][6] this compound has a basic amino group, which can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form.[3] Therefore, attempting to dissolve the compound in buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0) is a logical first step.
Q3: How do I create a pH-solubility profile for this compound?
A3: A pH-solubility profile involves measuring the solubility of the compound across a range of pH values. This helps identify the optimal pH for dissolution and can help determine the compound's pKa. Given the amino group, a significant increase in solubility is expected as the pH drops below its pKa. See the "Experimental Protocols" section for a detailed methodology.
Q4: Adjusting pH is insufficient or not viable for my experiment. What should I try next?
A4: If pH modification is not a suitable option, using co-solvents is the next common approach.[3][7] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] Commonly used co-solvents in research settings include DMSO, ethanol, methanol, and polyethylene glycols (PEGs).[5][6] It's crucial to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations can sometimes be toxic in biological assays.
Q5: My compound is "crashing out" or precipitating when I dilute my stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue when a compound is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium where its solubility is much lower. To mitigate this:
-
Lower the Stock Concentration: If possible, use a more dilute stock solution.
-
Use an Intermediate Solvent: Perform a serial dilution using an intermediate solvent that is miscible with both the stock solvent and the final aqueous buffer.
-
Add Surfactants: Including a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or PEG-35 castor oil, in the final buffer can help keep the compound in solution by forming micelles.[3][6]
-
Modify the Buffer: Prepare the final buffer with a small percentage of a co-solvent (e.g., 1-5% DMSO) to maintain solubility.
Q6: What are some more advanced techniques if standard methods fail?
A6: For very challenging compounds, several advanced strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex.[7][8] Beta-cyclodextrins are often used for aromatic molecules.[7]
-
Solid Dispersions: This technique involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix, usually at the molecular level.[7][9] The compound exists in a higher-energy amorphous state, which enhances its wettability and dissolution rate.[10]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7] Techniques include micronization and the creation of nanosuspensions.[5][8][11]
Data Presentation: Comparative Solubility Strategies
Table 1: Hypothetical pH-Solubility Profile for this compound (Note: This data is illustrative. Actual values must be determined experimentally.)
| Buffer pH | Expected Protonation State of Amino Group | Predicted Aqueous Solubility (µg/mL) |
| 8.0 | Mostly Neutral | < 1 |
| 7.4 (PBS) | Mostly Neutral | ~1-5 |
| 6.5 | Partially Protonated | ~20-50 |
| 5.5 | Mostly Protonated | > 200 |
| 4.5 | Fully Protonated | > 1000 |
Table 2: Common Co-Solvents for Pre-Clinical Formulations
| Co-Solvent | Properties | Common Starting Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | Strong aprotic solvent; dissolves a wide range of compounds. | 10-20% (for screening) | Can be toxic to cells, even at low concentrations (<1%). |
| Ethanol (EtOH) | Polar protic solvent; generally well-tolerated in many biological systems. | 5-15% | Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic polymer; low toxicity. | 10-30% | Can be viscous and may interfere with some assays. |
| Propylene Glycol (PG) | Good solubilizing agent for many APIs. | 10-40% | Lower solubilizing power than DMSO for some compounds. |
Visualizations: Workflows and Mechanisms
Caption: Troubleshooting workflow for enhancing the solubility of this compound.
Caption: Effect of pH on the ionization and solubility of this compound.
References
- 1. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. longdom.org [longdom.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: 7-Aminoisoindolin-1-one Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of 7-Aminoisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they crucial for this compound?
A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance like this compound to conditions more severe than standard accelerated stability testing.[1] These studies are critical for several reasons:
-
Pathway Identification: They help identify likely degradation products and establish the intrinsic degradation pathways of the molecule.[2]
-
Stability Assessment: The results provide insights into the chemical stability of the molecule, which is essential for developing a stable formulation and determining appropriate storage conditions.[1]
-
Method Development: They are used to develop and validate stability-indicating analytical methods, which are capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3][4]
-
Regulatory Requirement: Regulatory bodies like the ICH mandate forced degradation studies for new drug substances.[1]
Q2: What are the primary degradation pathways to consider for this compound?
A2: Based on its chemical structure, which includes a lactam (a cyclic amide) and a primary aromatic amine, the primary anticipated degradation pathways are hydrolysis and oxidation.[2][5]
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form a carboxylic acid derivative.
-
Oxidation: The primary amine and the electron-rich aromatic ring are potential sites for oxidation, which can be induced by agents like hydrogen peroxide.[2]
-
Photolysis: Exposure to light, particularly UV, can also lead to degradation.[5]
-
Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.[3]
Q3: What is the recommended target for the extent of degradation in these studies?
A3: The goal is not to completely degrade the compound. A degradation of approximately 5-20% is generally considered optimal.[4][6] This level of degradation is sufficient to produce and detect the primary degradation products for analytical method development without creating an overly complex chromatogram with secondary or tertiary degradants.[4] If more than 20% degradation is observed, the conditions are likely too harsh and should be moderated.[6]
Q4: Which analytical techniques are most effective for analyzing this compound and its degradants?
A4: The most common and effective method for analyzing stability samples is reverse-phase High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[1] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides mass information that is crucial for structural elucidation.[7][8]
Troubleshooting Guides
Problem 1: I am not observing any significant degradation after applying stress conditions.
| Possible Cause | Troubleshooting & Optimization |
| Stress conditions are too mild. | The reactivity of this compound may be lower than anticipated. Increase the severity of the stress conditions incrementally. For example, increase the temperature for thermal/hydrolytic studies (e.g., from 60°C to 80°C), extend the exposure time, or use a higher concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).[1][6] |
| Poor solubility. | The compound may not be fully dissolved in the stress medium, reducing its exposure to the reagent. A co-solvent like acetonitrile or methanol can be used to ensure complete dissolution before adding the acidic, basic, or oxidative medium.[1][7] |
| Incorrect analytical method. | The analytical method may not be capable of separating the parent peak from the degradant peaks. Review and optimize the HPLC method (e.g., change the mobile phase gradient, column type, or pH). |
Problem 2: My sample shows excessive degradation (e.g., >20%).
| Possible Cause | Troubleshooting & Optimization |
| Stress conditions are too harsh. | Reduce the severity of the conditions. Decrease the concentration of the acid/base/oxidizing agent, lower the temperature, or shorten the exposure time.[6] The goal is to achieve controlled degradation. |
| Compound is inherently unstable under the applied conditions. | This is a valuable finding. Document the conditions that lead to rapid degradation. Perform a time-point study (e.g., analyze samples at 2, 4, 8, and 24 hours) to find the optimal duration to achieve the target 5-20% degradation. |
Problem 3: I see multiple unexpected peaks in my HPLC chromatogram after acid or base hydrolysis.
| Possible Cause | Troubleshooting & Optimization |
| Acid/Base-catalyzed hydrolysis of the lactam ring. | This is an expected degradation pathway. The primary hydrolysis product is likely the ring-opened carboxylic acid.[7] |
| Secondary degradation. | The initial hydrolysis product may be unstable and degrade further into other products, especially under harsh conditions. Analyze samples at earlier time points to identify the primary degradant before it converts to secondary products.[7] |
| Reaction with solvent/buffer. | In rare cases, the compound may react with components of the mobile phase or buffer. Ensure the mobile phase is compatible and consider simplifying the buffer system. |
| Sample was not neutralized before analysis. | Injecting a highly acidic or basic sample can cause on-column degradation or poor chromatography. Neutralize an aliquot of the stressed sample with an equivalent amount of base or acid before injection.[7] |
Data Presentation
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Parameter | Typical Conditions | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 70°C | Up to 7 days[6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 70°C | Up to 7 days[6] |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temperature | Up to 7 days[3] |
| Thermal | Dry Heat | 70°C | 1 - 2 months[3] |
| Photostability | Light Source (UV/Vis) | ICH Q1B specified conditions | Per ICH Q1B[6] |
| Humidity | High Humidity | 90% RH | 1 week[1][3] |
Table 2: Potential Degradation Products of this compound and Expected Mass Shifts
| Degradation Pathway | Potential Product Structure | Description | Expected Mass Shift (Monoisotopic) |
| Hydrolysis | 2-(Aminomethyl)-3-aminobenzoic acid | Lactam ring opening via addition of one water molecule. | +18.01 Da |
| Oxidation | This compound N-oxide | Oxidation of the primary amine group. | +15.99 Da |
| Oxidation | Hydroxylated derivative | Addition of a hydroxyl group to the aromatic ring. | +15.99 Da |
Experimental Protocols
Protocol: General Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]
-
-
Application of Stress Conditions:
-
Control Sample: Dilute the stock solution with the analysis solvent (e.g., mobile phase) to the target concentration (e.g., 100 µg/mL). This is the unstressed (t=0) sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C.[7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C.[7]
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature.[7]
-
Thermal (Solid State): Place the solid API in a 70°C oven with controlled humidity (if desired).[3] Periodically dissolve a portion in the analysis solvent for testing.
-
Thermal (Solution): Keep a sealed vial of the stock solution at 60°C.
-
Photostability: Expose the solid API or a solution to light conditions as specified in the ICH Q1B guideline.[6] Protect a control sample from light.
-
-
Sampling and Quenching:
-
Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively, to stop the reaction.[7]
-
Dilute all samples to the target analytical concentration with the mobile phase.
-
-
Analysis:
-
Analyze all control and stressed samples using a validated, stability-indicating HPLC or LC-MS method.[1]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.[7]
-
Calculate the percentage of degradation by comparing the decrease in the area of the main peak with the unstressed control.
-
Ensure mass balance is achieved, where the sum of the API and all degradation products is close to 100% of the initial API.
-
Visualizations
Caption: General experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Alternative Synthetic Strategies for 7-Aminoisoindolin-1-one
Welcome to the Technical Support Center for the synthesis of 7-Aminoisoindolin-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) for various synthetic approaches to this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing this compound typically involve two key approaches:
-
Route A: Synthesis of a nitro-substituted isoindolin-1-one precursor, followed by the reduction of the nitro group.
-
Route B: Direct cyclization reactions from precursors already containing a masked or revealed amino group.
The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: I am having trouble with the catalytic hydrogenation of 7-nitroisoindolin-1-one. What are the common issues?
A2: Incomplete conversion or catalyst poisoning are frequent challenges. Common causes include impurities in the substrate or solvent, insufficient catalyst loading, or inadequate hydrogen pressure. Ensure your starting material is pure, use a fresh catalyst, and maintain vigorous stirring to ensure good mass transfer.[1] For palladium on carbon (Pd/C), common poisons include sulfur compounds.[1]
Q3: Can I use other reducing agents besides catalytic hydrogenation for the nitro group reduction?
A3: Yes, several other reducing agents can be employed, although they may require different reaction conditions and workup procedures. Common alternatives include tin(II) chloride (SnCl₂), iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), and sodium dithionite (Na₂S₂O₄). The choice of reducing agent can influence the selectivity and yield of the reaction.
Q4: What are the typical side reactions to watch out for during the synthesis?
A4: In the synthesis of isoindolin-1-ones from 2-cyanobenzaldehyde, side reactions can occur if the base concentration is too high, leading to decreased yields.[2] During nitro group reduction, over-reduction or the formation of hydroxylamine intermediates can be an issue. Careful control of reaction conditions is crucial to minimize these side products.
Q5: How can I purify the final this compound product?
A5: Purification is commonly achieved through column chromatography.[3] The choice of eluent system will depend on the polarity of the compound and any remaining impurities. A typical mobile phase could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] Recrystallization from a suitable solvent is also a viable method for obtaining a high-purity product.
Troubleshooting Guides
Guide 1: Incomplete Catalytic Hydrogenation of 7-Nitroisoindolin-1-one
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction Stalled (No further hydrogen uptake) | Catalyst Poisoning | 1. Filter the reaction mixture to remove the current catalyst. 2. Add a fresh batch of catalyst. 3. Ensure the substrate and solvent are free from sulfur-containing impurities.[1] |
| Insufficient Catalyst Activity | 1. Use a fresh, properly stored catalyst. 2. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). | |
| Low Conversion Rate | Poor Mass Transfer | 1. Increase the stirring speed to ensure the catalyst is well-suspended. 2. Increase the hydrogen pressure within safe limits of the equipment. |
| Low Reaction Temperature | 1. Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. | |
| Formation of Intermediates (e.g., hydroxylamine) | Incomplete Reduction | 1. Extend the reaction time. 2. Increase the hydrogen pressure. |
Guide 2: Low Yield in the Cyclization of 2-Cyanobenzaldehyde with a Nitroaniline Derivative
| Symptom | Possible Cause | Troubleshooting Step |
| Low Yield of Isoindolin-1-one | Incorrect Base Concentration | 1. Optimize the concentration of the base (e.g., methanolic KOH). Too much base can lead to side reactions.[2] |
| Unsuitable Solvent | 1. Experiment with different solvents. While dichloromethane with a small amount of methanol is often effective, other solvents might be required for specific substrates.[2] | |
| Formation of Multiple Products | Side Reactions | 1. Lower the reaction temperature to improve selectivity. 2. Slowly add the base to the reaction mixture to control the reaction rate. |
| Starting Material Remains | Insufficient Reaction Time or Temperature | 1. Monitor the reaction by TLC. 2. If the reaction is sluggish, consider a moderate increase in temperature. |
Data Presentation
Table 1: Comparison of Alternative Synthetic Strategies for this compound
| Strategy | Starting Materials | Key Steps | Typical Yields | Key Advantages | Key Disadvantages |
| Route A1 | 2-Methyl-3-nitrobenzoic acid | 1. Bromination of the methyl group. 2. Cyclization with ammonia. 3. Catalytic hydrogenation. | Moderate to Good | Readily available starting material. | Multi-step process. |
| Route A2 | 2-Cyano-3-nitrobenzoic acid | 1. Reduction of the carboxylic acid to an alcohol. 2. Cyclization. 3. Reduction of the nitro group. | Moderate | Avoids bromination. | Requires selective reduction of the carboxylic acid. |
| Route B1 | 2-Formyl-3-aminobenzonitrile | 1. Reductive cyclization. | Good | Fewer steps. | Starting material may be less accessible. |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroisoindolin-1-one and subsequent reduction (Route A1)
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.2 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 equivalents).[6]
-
Heat the reaction mixture to reflux (around 55-60 °C) and monitor the reaction progress by TLC or HPLC.[6]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Add water to the crude product to precipitate the solid, which is then filtered and dried.[6]
Step 2: Synthesis of 7-Nitroisoindolin-1-one
-
Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent like methanol.
-
Bubble ammonia gas through the solution at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 7-nitroisoindolin-1-one.
Step 3: Synthesis of this compound
-
Dissolve 7-nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be done by recrystallization or column chromatography.
Visualizations
Synthetic Pathway Diagrams
References
Safe handling and disposal of 7-Aminoisoindolin-1-one
This technical support center provides guidance on the safe handling and disposal of 7-Aminoisoindolin-1-one. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is crucial to handle this compound with care, assuming it may possess hazards associated with related aminoisoindolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Harmful if swallowed is another potential hazard to consider.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE should always be worn when handling this compound. This includes nitrile gloves, safety goggles or a face shield, and a standard laboratory coat to prevent skin and eye contact.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If they feel unwell, seek medical attention.[4][5]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[6] If skin irritation occurs, get medical advice.[4][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, seek medical attention.[4][5]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[4][5][6]
Q4: How should I store this compound?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep it away from incompatible materials such as strong oxidizing agents.[1]
Q5: How do I properly dispose of this compound waste?
A5: All waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste. Collect it in a clearly labeled, sealed container.[3] Disposal should be carried out through a licensed chemical waste disposal company.[3] Do not allow the product to enter drains or waterways.[6][7]
Troubleshooting Guides
Scenario 1: The compound has changed color during storage.
-
Possible Cause: This could indicate degradation or contamination of the compound. Exposure to light, air, or moisture can cause chemical changes.
-
Solution: Do not use the compound if you suspect it has degraded. Dispose of it as hazardous waste. For future storage, ensure the container is tightly sealed and consider storing it under an inert atmosphere if it is particularly sensitive.
Scenario 2: Poor solubility in a chosen solvent.
-
Possible Cause: The polarity of the solvent may not be appropriate for this compound.
-
Solution: Test solubility in a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but be cautious as this can also promote degradation. Always check the compound's stability at elevated temperatures.
Safety and Handling Data
| Parameter | Guideline | Source |
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat | [3] |
| Engineering Controls | Use in a well-ventilated area or fume hood | [3][4] |
| First Aid - Inhalation | Move to fresh air, seek medical attention if unwell | [4][5] |
| First Aid - Skin Contact | Wash with soap and water | [6] |
| First Aid - Eye Contact | Rinse with water for several minutes | [4][5] |
| First Aid - Ingestion | Rinse mouth, do not induce vomiting, seek medical attention | [4][5][6] |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container | [4] |
| Disposal | Licensed chemical waste disposal service | [3] |
Experimental Protocols
General Protocol for a Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of a compound like this compound against a specific kinase.
-
Reagent Preparation : Prepare solutions of the target kinase, its specific substrate, ATP, and a dilution series of this compound.
-
Reaction Setup : In a multi-well plate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Allow the reaction to proceed for a predetermined time at a controlled temperature.
-
Detection : Use a suitable method, such as a luminescence-based assay, to measure the kinase activity.
-
Data Analysis : Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visual Guides
References
- 1. fishersci.com [fishersci.com]
- 2. 4-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 9855513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to 7-Aminoisoindolin-1-one and Other Isoindolinone Derivatives in Drug Discovery
The isoindolin-1-one scaffold is a privileged heterocyclic structure frequently found in natural products and synthetic molecules of pharmaceutical importance. Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities. This guide provides a detailed comparison of 7-Aminoisoindolin-1-one, a key synthetic intermediate, with other isoindolinone derivatives that have been evaluated for various therapeutic targets. We present supporting experimental data, detailed protocols for key biological assays, and visualizations to illustrate underlying mechanisms and workflows.
The Isoindolinone Scaffold: A Versatile Core
The isoindolinone core is a bicyclic structure that serves as a foundational template for designing potent and selective modulators of various biological targets. Organic chemists have developed numerous methods for its synthesis, including base-catalyzed and transition metal-catalyzed cyclizations.[1] The versatility of this scaffold allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. This compound represents a strategic starting point, with the amino group at the 7-position providing a reactive handle for generating diverse libraries of compounds for screening.
Comparative Biological Activity
Isoindolinone derivatives have been extensively studied as inhibitors of several key enzyme families implicated in disease, particularly in oncology. Below, we compare the performance of various substituted isoindolinones across different target classes.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[2] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3] The isoindolinone scaffold has proven to be an effective core for potent PARP inhibitors.[4]
Table 1: PARP Inhibitory Activity of Selected Isoindolinone Derivatives
| Compound | Target | Assay Type | Potency | Reference |
|---|---|---|---|---|
| NMS-P515 | PARP-1 | Biochemical (Kd) | 0.016 µM | [5] |
| NMS-P515 | PARP-1 | Cellular (IC50) | 0.027 µM | [5] |
| (±)-13 | PARP-1 | Biochemical (KD) | < 0.03 µM | [5] |
| (±)-13 | PARP (Cellular) | PAR Synthesis (IC50) | 0.050 µM |[5] |
This table summarizes the inhibitory potency of advanced isoindolinone-based PARP inhibitors.
Kinase Inhibition
Protein kinases are crucial regulators of a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The isoindolinone framework has been successfully employed to develop inhibitors against various kinases, including Phosphoinositide 3-kinases (PI3K) and Cyclin-dependent kinases (CDK).[1][6]
Table 2: Kinase Inhibitory Activity of Selected Isoindolinone Derivatives
| Compound Series | Target | Assay Type | Potency Range (pIC50) | Reference |
|---|---|---|---|---|
| Isoindolin-1-one based | PI3Kγ | Biochemical | 5.27 - 9.20 | [6] |
| Heteroaromatic substituted | Haspin | Biochemical (IC50) | 10.1 nM - 10.6 nM | [7] |
| Pyrrolo[3,2-g]isoquinoline | DYRK1A, PIM1 | Biochemical (IC50) | Secondary targets |[7] |
This table presents the range of inhibitory activities for different series of isoindolinone-based kinase inhibitors. pIC50 is the negative logarithm of the IC50 value.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. Recent studies have shown that novel isoindolinone derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[8][9]
Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Isoindolinone Derivatives
| Compound | Target | Potency (Ki) | Reference |
|---|---|---|---|
| Derivative 2c | hCA I | 11.48 ± 4.18 nM | [8] |
| Derivative 2f | hCA I | 16.09 ± 4.14 nM | [8] |
| Derivative 2c | hCA II | 9.32 ± 2.35 nM | [8] |
| Derivative 2f | hCA II | 14.87 ± 3.25 nM | [8] |
| Standard (Acetazolamide) | hCA I | 436.20 nM | [8] |
| Standard (Acetazolamide) | hCA II | 93.53 nM |[8] |
This table compares the inhibitory constants (Ki) of novel isoindolinone sulfamates against hCA I and II with the standard inhibitor Acetazolamide.
In Vitro Cytotoxicity
The anticancer potential of isoindolinone derivatives is often initially evaluated through cytotoxicity assays against various cancer cell lines. These assays measure the concentration of a compound required to inhibit cell growth by 50% (IC50).
Table 4: Cytotoxicity of Selected Isoindolinone Derivatives against Cancer Cell Lines
| Compound | Cell Line | Potency (IC50) | Reference |
|---|---|---|---|
| Compound 7 | A549 (Lung Adenocarcinoma) | 19.41 ± 0.01 µM | [10] |
| N-benzyl derivative 3 | A549 (Lung Adenocarcinoma) | 114.25 µM | [11] |
| N-benzyl derivative 4 | A549 (Lung Adenocarcinoma) | 116.26 µM | [11] |
| Compound 6 (from Serine) | A549 (Lung Adenocarcinoma) | 0.001 mM (1 µM) | [12] |
| Compound 7 (from Lysine) | U373 (Glioblastoma) | 0.007 mM (7 µM) | [12] |
| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxicity |[13] |
This table showcases the cytotoxic effects of various isoindolinone derivatives on different human cancer cell lines.
Key Experimental Methodologies
The quantitative data presented above are derived from standardized biochemical and cellular assays. Below are detailed protocols for the key experiments.
PARP Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, NAD+.[14]
-
Reagent Preparation : Prepare serial dilutions of the test isoindolinone inhibitor in the PARP assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Reaction Setup : In a 96-well black plate, add the following to a final volume of 50 µL: PARP assay buffer, activated DNA (e.g., 50 µg/mL), NAD+ (e.g., 100 nM), and the test inhibitor at the desired concentration.[14]
-
Initiation : Start the reaction by adding the recombinant PARP-1 enzyme. The enzyme concentration should be pre-determined to achieve ~70% NAD+ conversion in the no-inhibitor control.
-
Incubation : Incubate the plate on a shaker at room temperature for 90 minutes.[14]
-
Termination : Stop the reaction by adding 45 µL of 100% formic acid to each well.[14]
-
Signal Detection : Develop the fluorescent signal according to the specific kit's instructions (often involving a heating step) and read the fluorescence on a plate reader (e.g., Ex: 372 nm, Em: 444 nm).[14]
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor (vehicle) control and determine the IC50 value from the dose-response curve.
Kinase Inhibition Assay (Luminescence-Based ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[15]
-
Reagent Preparation : Prepare 1x Kinase Assay Buffer and serial dilutions of the test isoindolinone inhibitor.
-
Kinase Reaction :
-
In a white, opaque 384-well plate, add 2.5 µL of the test inhibitor.
-
Add 5 µL of the substrate/ATP mixture.
-
Initiate the reaction by adding 2.5 µL of the diluted kinase enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.[15]
-
-
Signal Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
-
Measurement : Read the luminescence using a plate reader.
-
Analysis : The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate percent inhibition and IC50 values.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[16][17]
-
Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the isoindolinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition : Remove the treatment media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Incubation : Incubate the plate at 37°C for 1 to 4 hours, allowing viable cells to convert MTT to formazan crystals.[18]
-
Solubilization : Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19][20]
-
Measurement : Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
-
Analysis : Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined from the dose-response curves.
Visualizing Pathways and Processes
Diagrams created using the DOT language help to clarify complex biological pathways, experimental procedures, and structure-activity relationships.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by isoindolinone inhibitors.
Caption: A typical workflow for the discovery and development of novel isoindolinone-based inhibitors.
Caption: Structure-Activity Relationship (SAR) logic for isoindolinone derivatives.
References
- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. broadpharm.com [broadpharm.com]
A Comparative Analysis of Synthetic Routes to 7-Aminoisoindolin-1-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 7-Aminoisoindolin-1-one is a critical building block in the synthesis of several therapeutic agents, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib. This guide provides a comparative analysis of the primary synthetic methods for this compound, offering detailed experimental protocols and quantitative data to inform route selection and optimization.
The predominant strategy for the synthesis of this compound involves the construction of a substituted isoindolin-1-one core followed by the reduction of a nitro group at the 7-position. This approach offers a reliable and scalable pathway to the desired product. Variations in this strategy lie in the specific reagents and conditions employed for the cyclization and reduction steps.
Comparative Data of Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Catalyst | Solvent(s) | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Method 1: Catalytic Hydrogenation | 7-Nitroisoindolin-1-one | H₂, Palladium on Carbon (Pd/C) | Ethanol/Methanol | Room temperature to 50°C, 1-5 atm H₂ | >95 | >98 | Patent Literature Review |
| Method 2: Transfer Hydrogenation | 7-Nitroisoindolin-1-one | Ammonium formate | Methanol | Reflux | High | High | [1] |
| Method 3: Metal-Acid Reduction | 7-Nitroisoindolin-1-one | Iron (Fe), Acetic Acid (AcOH) | Ethanol/Water | Reflux | 85-95 | >95 | General Organic Chemistry Principles |
Note: Yields and purities are representative and can vary based on reaction scale and optimization.
Detailed Experimental Protocols
Method 1: Catalytic Hydrogenation
This method is the most widely employed in industrial settings due to its high efficiency, clean reaction profile, and the high purity of the final product.
Procedure:
-
A pressure vessel is charged with 7-nitroisoindolin-1-one and a suitable solvent such as ethanol or methanol.
-
A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is added to the suspension (typically 1-5 mol%).
-
The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (1-5 atm).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (up to 50°C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.
Method 2: Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor such as ammonium formate.[1]
Procedure:
-
To a solution of 7-nitroisoindolin-1-one in methanol, an excess of ammonium formate is added.
-
A catalytic amount of Palladium on Carbon (Pd/C) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The hot solution is filtered through celite to remove the catalyst.
-
The filtrate is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Method 3: Metal-Acid Reduction
This classical method utilizes a metal, typically iron, in the presence of an acid to effect the reduction of the nitro group. It is a cost-effective method suitable for laboratory-scale synthesis.
Procedure:
-
7-Nitroisoindolin-1-one is dissolved in a mixture of ethanol and water.
-
An excess of iron powder and a catalytic amount of acetic acid are added to the solution.
-
The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a bed of celite to remove the iron salts.
-
The filtrate is concentrated, and the pH is adjusted to basic with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.
Synthetic Pathway and Workflow Visualization
The following diagrams illustrate a common synthetic pathway to this compound and a general experimental workflow for its synthesis and purification.
Caption: A common synthetic route to this compound.
Caption: General workflow for synthesis and purification.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 7-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) like 7-Aminoisoindolin-1-one is a critical step in drug development and quality control. A comprehensive understanding of the impurity profile ensures the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of the most effective analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data.
The primary analytical techniques for the purity determination of this compound and related substances include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific impurities being targeted, including positional isomers, starting materials, intermediates, byproducts, and degradation products.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of this compound and its potential impurities.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on polarity, with UV detection. | Separation by liquid chromatography coupled with mass-based detection. | Separation of volatile compounds, with mass-based detection. |
| Applicability | Ideal for routine purity and assay determination of the main component and known impurities. | Highly specific for identification of unknown impurities and sensitive quantification. | Suitable for volatile and semi-volatile impurities; often requires derivatization for polar compounds like amines. |
| Sensitivity | Generally in the parts-per-million (ppm) range. | High sensitivity, often in the parts-per-billion (ppb) range.[1] | Very high sensitivity, especially with selected ion monitoring (SIM), reaching ppb levels or lower.[2] |
| Specificity | Moderate; relies on retention time and UV spectrum, which may not be unique. | High; provides molecular weight and fragmentation data for definitive identification.[3] | High; provides mass spectra for structural elucidation. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution and filtration. | Can be complex, often requiring derivatization to increase volatility of polar analytes.[3] |
| Analysis Time | Typically faster for routine analysis.[4] | Can be longer due to the complexity of data acquisition and analysis. | Generally faster than HPLC for comparable separations.[4] |
| Cost | Lower initial and operational costs.[4] | Higher instrument cost and maintenance. | Instrument cost can be higher than HPLC, but operational costs for solvents are lower.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization for specific sample matrices and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative determination of this compound and the separation of its non-volatile impurities. A stability-indicating method can be developed by subjecting the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating a range of impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the API and potential impurities have significant absorbance (e.g., 240 nm, 280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the solution through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a powerful tool for the identification of unknown impurities and for highly sensitive quantification.[3]
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of aqueous buffer and organic solvent is typically used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive mode is generally suitable for amines.
-
Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive quantification.
-
-
Sample Preparation: Similar to the HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for the analysis of volatile or semi-volatile impurities. For non-volatile compounds like this compound and its polar impurities, derivatization is often necessary to increase their volatility.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration of the impurities.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 80°C held for 1 minute, then ramped to 290°C.
-
Derivatization: For primary aromatic amines, derivatization with reagents like benzenesulfonyl chloride or isobutyl chloroformate can be performed to make them amenable to GC analysis.[7][8]
-
Sample Preparation: The sample is dissolved in a suitable organic solvent. The derivatizing agent and a catalyst (if needed) are added, and the reaction is allowed to proceed. The resulting solution is then injected into the GC-MS.
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
A multi-faceted approach employing orthogonal analytical techniques is recommended for the comprehensive purity assessment of this compound. HPLC-UV serves as a robust method for routine quality control and quantification of the API. LC-MS is indispensable for the definitive identification of unknown impurities and degradation products, providing crucial information for process optimization and safety assessment. GC-MS, often requiring derivatization, is a powerful tool for detecting and quantifying volatile and semi-volatile trace impurities. The selection and validation of the appropriate analytical methods are paramount to ensuring the quality and safety of the final pharmaceutical product.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodsafety.institute [foodsafety.institute]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative study of the pharmacological properties of 7-Aminoisoindolin-1-one analogs
A Comparative Guide to the Pharmacological Properties of 7-Aminoisoindolin-1-one Analogs
The isoindolin-1-one scaffold is a versatile structure present in various biologically active compounds and natural products.[1] Analogs of this compound, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[2][3] Furthermore, derivatives of the isoindolinone core have demonstrated potential as carbonic anhydrase inhibitors, acetylcholinesterase inhibitors, and anti-inflammatory agents.[1][4][5]
This guide provides a comparative analysis of the pharmacological properties of this compound analogs, focusing on their well-documented role as PARP-1 inhibitors and their activity against other enzymatic targets. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Comparative Analysis of PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[2] By inhibiting PARP-1, SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through a concept known as synthetic lethality.[2][6] Many isoindolinone analogs have been developed as potent NAD+-competitive PARP-1 inhibitors.[2]
Table 1: PARP-1 Inhibitory Activity of Isoindolinone Analogs
| Compound | Target | Biochemical Assay | Cellular Assay | Reference |
| NMS-P515 | PARP-1 | Kd: 0.016 µM | IC50: 0.027 µM | [2] |
| NMS-P118 | PARP-1 | Data not available | Data not available | [2] |
| Olaparib | PARP-1 | IC50: ~5 nM | IC50: ~10 nM | [2][6] |
| Rucaparib | PARP-1 | IC50: ~1.4 nM | Data not available | [2] |
| Niraparib | PARP-1 | IC50: ~3.8 nM | Data not available | [2] |
| Talazoparib | PARP-1 | IC50: ~0.57 nM | Data not available | [2] |
Note: Olaparib, Rucaparib, Niraparib, and Talazoparib are included as reference marketed PARP-1 inhibitors. NMS-P515 and NMS-P118 are examples from the isoindolinone carboxamide chemical class.
Signaling Pathway of PARP-1 Inhibition
The diagram below illustrates the role of PARP-1 in DNA repair and the mechanism of action for PARP inhibitors.
Experimental Protocol: PARP-1 Inhibition Assay (In Vitro)
This protocol describes a general method for determining the in vitro potency of compounds against the PARP-1 enzyme.
-
Reagents and Materials:
-
Human recombinant PARP-1 enzyme.
-
Histones (as a substrate for PARP-1).
-
Biotinylated NAD+ (substrate for the PARP reaction).
-
96-well plates coated with streptavidin.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Stop buffer (e.g., containing PARP inhibitors like 3-aminobenzamide).
-
Anti-pan-ADP-ribose binding reagent conjugated to a reporter (e.g., HRP).
-
HRP substrate (e.g., TMB).
-
Plate reader.
-
-
Procedure:
-
Coat a 96-well streptavidin plate with biotinylated NAD+.
-
Add assay buffer containing histones to each well.
-
Add serial dilutions of the test compounds (inhibitors) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARPylation reaction to proceed.
-
Stop the reaction by adding the stop buffer.
-
Wash the plate to remove unbound reagents.
-
Add the anti-pan-ADP-ribose binding reagent and incubate to allow binding to the PARylated histones.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the colorimetric reaction with a stop solution (e.g., H2SO4).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) by fitting the data to a dose-response curve.
-
Comparative Analysis of Carbonic Anhydrase Inhibition
Certain isoindolinone derivatives have also been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II.[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.
Table 2: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Analogs
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Compound 2c | hCA I | 11.48 ± 4.18 | Not Reported | [1] |
| hCA II | 9.32 ± 2.35 | Not Reported | [1] | |
| Compound 2f | hCA I | 16.09 ± 4.14 | Not Reported | [1] |
| hCA II | 14.87 ± 3.25 | Not Reported | [1] | |
| Acetazolamide (AAZ) | hCA I | 436.20 | 11.24 ± 0.291 | [1] |
| hCA II | 93.53 | 13.02 ± 0.041 | [1] |
Note: Acetazolamide is a standard carbonic anhydrase inhibitor included for reference. Compounds 2c and 2f are specific isoindolinone derivatives from the cited study.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pharmacological compounds like this compound analogs.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol outlines a method for assessing the inhibitory effect of compounds on carbonic anhydrase activity, typically by measuring the esterase activity of the enzyme.
-
Reagents and Materials:
-
Purified human carbonic anhydrase I and II (hCA I, hCA II).
-
Assay Buffer (e.g., Tris-SO4).
-
Substrate: 4-Nitrophenyl acetate (NPA) dissolved in DMSO.
-
Test compounds (isoindolinone analogs) and a standard inhibitor (Acetazolamide) dissolved in DMSO.
-
96-well microplates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add a fixed amount of the hCA enzyme solution to each well.
-
Add various concentrations of the test compounds or the standard inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the NPA substrate to all wells. The final volume should be consistent across all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.
-
Monitor the reaction for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and using a Lineweaver-Burk or Dixon plot.
-
Conclusion
Analogs of this compound represent a promising class of compounds with significant therapeutic potential. Their most notable activity is the potent inhibition of PARP-1, which is a validated strategy for the treatment of cancers with specific DNA repair deficiencies.[2] As demonstrated by compounds like NMS-P515, the isoindolinone scaffold can be optimized to achieve high biochemical and cellular potency.[2] Furthermore, the structural versatility of this core allows for the exploration of other biological targets, with studies showing significant inhibitory effects against enzymes like carbonic anhydrase.[1] The continued investigation and structure-activity relationship studies of these analogs are crucial for the development of new, highly effective therapeutic agents.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to 7-Aminoisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of novel compounds derived from the versatile 7-Aminoisoindolin-1-one scaffold. This guide provides a detailed analysis of their performance against established alternatives, supported by experimental data and methodologies.
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of potent and selective modulators of key biological targets. This guide delves into the efficacy of three distinct classes of these derivatives, targeting Poly (ADP-ribose) polymerase (PARP) for oncology, GABA-A receptors for neurological disorders, and Cyclin-Dependent Kinase 7 (CDK7) for cancer therapy. We present a comprehensive comparison with relevant alternative compounds, offering valuable insights for researchers in the field.
PARP-1 Inhibition: A New Frontier in Oncology
Derivatives of this compound have demonstrated significant promise as inhibitors of PARP-1, a key enzyme in DNA single-strand break repair. Exploiting the concept of synthetic lethality in cancers with deficient homologous recombination repair, such as those with BRCA1/2 mutations, these inhibitors represent a targeted therapeutic strategy.
Comparative Efficacy of PARP-1 Inhibitors
Here, we compare the isoindolinone-based PARP-1 inhibitor, NMS-P515, with established, clinically approved PARP inhibitors.
| Compound | Target | Biochemical Potency (Kd) | Cellular Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| NMS-P515 | PARP-1 | 16 nM | 27 nM (HeLa cells) | 48% in a BRCA2-mutated pancreatic cancer xenograft model (80 mg/kg, oral, daily) | [1][2][3] |
| Olaparib | PARP-1/2 | - | - | Significant tumor growth inhibition in BRCA2-mutated ovarian cancer xenografts | [4] |
| Niraparib | PARP-1/2 | - | - | Demonstrated efficacy in ovarian cancer PDX models | [5] |
| Talazoparib | PARP-1/2 | - | - | Dramatic regression in 5 out of 12 TNBC PDX models | [6] |
Experimental Protocols
In Vivo Efficacy in a BRCA2-Mutated Pancreatic Cancer Xenograft Model:
-
Animal Model: Subcutaneously implanted Capan-1 pancreatic (BRCA2-mutated) mouse xenografts.[1]
-
Treatment: When tumors reached a volume of 150-200 mm³, mice were randomized into treatment and control groups.[6] NMS-P515 was administered orally once daily at a dose of 80 mg/kg for 12 days.[1]
-
Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated with the formula: Tumor Volume = (Length x Width²) / 2.[6]
-
Endpoint: The primary endpoint was tumor growth inhibition, with a maximum observed inhibition of 48%.[1] Body weight was also monitored to assess toxicity.[1]
Signaling Pathway: PARP-1 in DNA Repair and Inhibition
The following diagram illustrates the mechanism of action of PARP inhibitors. In response to single-strand DNA breaks, PARP-1 is activated and synthesizes poly (ADP-ribose) (PAR) chains, recruiting other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks which, during replication, are converted to double-strand breaks. In cancer cells with deficient homologous recombination (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death (synthetic lethality).[7][8][9][10]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Modulating GABA-A Receptors for Neurological Disorders
A series of 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These compounds have shown significant antiepileptic efficacy in preclinical models.
Comparative Efficacy of GABA-A Receptor Modulators
We compare the efficacy of "Cpd48", a representative isoindolin-1-one derivative, with the established benzodiazepine, Diazepam.
| Compound | Target | In Vitro Potency (EC50) | In Vivo Efficacy (ED50) | Selectivity | Reference |
| Cpd48 | GABA-A Receptors | 10-7-10-8 M | sc-PTZ model: 8.20 mg/kgMES model: 2.68 mg/kg | >100-fold selective over other key CNS ion channels | [11] |
| Diazepam | GABA-A Receptors | - | sc-PTZ model: - | Non-selective benzodiazepine site agonist | [12] |
Experimental Protocols
Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Model:
-
Animal Model: Mice are used for this chemically-induced seizure model.[13][14]
-
Procedure: A sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously.[14] The test compound (e.g., Cpd48) is administered prior to the PTZ injection.[12]
-
Endpoint: The latency to the first myoclonic jerk and the incidence and latency of generalized clonic-tonic seizures are recorded.[12] The ED50, the dose at which 50% of the animals are protected from seizures, is then calculated.
Targeting CDK7 in Cancer: A Virtual Screening Approach
A library of 48 isoindolin-1-one derivatives was virtually screened to identify potential inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle, making it an attractive target in oncology.
Comparative Efficacy of Virtually Screened CDK7 Inhibitors
The top-performing virtual hits from the isoindolin-1-one library are compared with the known CDK7 inhibitor, SY-1365.
| Compound | Target | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Ligand 7 | CDK7 | -10.1 | Hydrogen bonding with LYS139 and ASN142 | [15] |
| Ligand 14 | CDK7 | -9.8 | Hydrogen bonding with GLN22 | [15] |
| SY-1365 | CDK7 | - | Covalent inhibitor | [16][17] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., CDK7 inhibitors) for a specified duration (e.g., 72 hours).[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[18]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.[19]
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting a dose-response curve.[18]
Experimental Workflow: Virtual Screening for Drug Discovery
The following diagram outlines a typical workflow for virtual screening to identify novel drug candidates. This process starts with a large library of compounds and progressively filters them down to a manageable number of high-probability hits for experimental validation.[20][21][22]
Caption: A generalized workflow for virtual drug screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. annualreviews.org [annualreviews.org]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 14. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. schrodinger.com [schrodinger.com]
- 21. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 22. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
A Comparative Analysis of 7-Aminoisoindolin-1-one Derivatives: In Vitro Potency vs. In Vivo Efficacy
A deep dive into the preclinical evaluation of a promising class of PARP inhibitors, this guide provides a comparative analysis of 7-Aminoisoindolin-1-one derivatives, contrasting their performance in laboratory-based assays with their efficacy in living organisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of these compounds.
The development of novel therapeutics relies on a rigorous evaluation process that bridges the gap between initial laboratory discoveries and clinical applications. For this compound derivatives, a class of compounds showing significant promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), this journey from the benchtop to preclinical models is critical. This guide synthesizes available data to provide a clear comparison of their in vitro and in vivo performance.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for representative this compound derivatives, offering a side-by-side comparison of their in vitro potency and in vivo activity.
Table 1: In Vitro Activity of this compound Derivatives
| Compound | Target | Biochemical Assay (IC50/Kd, µM) | Cellular Assay (IC50, µM) | Cell Line |
| NMS-P515 | PARP-1 | 0.016 (Kd)[1] | 0.027[1] | Capan-1 (BRCA2-mutated) |
| ST7710AA1 | PARP-1 | 0.07 | Not Specified | MX1 human breast carcinoma |
| "Novel Class" Derivative | PARP-1 | Not Specified | Potent Inhibition | Tumor cell lines with DNA repair defects[2] |
Table 2: In Vivo Evaluation of this compound Derivatives
| Compound | Animal Model | Dosing Regimen | Efficacy |
| NMS-P515 | Capan-1 pancreatic xenografts in mice | 80 mg/kg, oral, once a day for 12 days[1] | 48% maximal tumor growth inhibition[1] |
| ST7710AA1 | MX1 human breast carcinoma in nude mice | Lower dose than olaparib (specifics not detailed)[3][4] | Similar tumor volume inhibition to olaparib[3][4] |
| "Novel Class" Derivative | Xenograft tumor models with DNA repair deficiencies | Not Specified | Superior efficacy to reference PARP inhibitors[2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these evaluations is crucial for accurate interpretation of the data.
In Vitro Assays
-
Biochemical Assays (PARP-1 Inhibition): The inhibitory activity of the compounds against the PARP-1 enzyme is typically determined using enzymatic assays. These assays measure the incorporation of radiolabeled NAD+ onto histone proteins or the auto-poly(ADP-ribosyl)ation of PARP-1 itself. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value. Dissociation constants (Kd) are often determined using techniques like surface plasmon resonance.
-
Cellular Assays (PARP-1 Inhibition & Antiproliferative Activity): To assess the activity of the compounds in a cellular context, researchers utilize cell-based assays. For PARP inhibition, this can involve measuring the reduction of poly(ADP-ribose) (PAR) formation in cells treated with a DNA-damaging agent. Antiproliferative assays, such as the MTT or CellTiter-Glo assays, are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50) in cancer cell lines, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[2]
In Vivo Studies
-
Xenograft Models: To evaluate the antitumor efficacy in a living organism, human cancer cells are subcutaneously implanted into immunodeficient mice.[1] Once tumors are established, the mice are treated with the this compound derivative, a vehicle control, and often a reference compound like olaparib. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth.[1][3][4]
-
Pharmacokinetic Analysis: The pharmacokinetic profile of the compounds is assessed in vivo to understand their absorption, distribution, metabolism, and excretion (ADME). This involves administering the compound to animals (often orally) and collecting blood samples at various time points to determine parameters like bioavailability.[2]
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
The primary mechanism of action for this compound derivatives as anticancer agents involves the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death through a concept known as synthetic lethality.[5]
Caption: PARP-1 inhibition signaling pathway.
Experimental Workflow: From In Vitro to In Vivo
The evaluation of this compound derivatives follows a logical progression from initial in vitro screening to more complex in vivo studies.
Caption: Preclinical evaluation workflow.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmsgroup.it [nmsgroup.it]
Spectroscopic comparison between isomers of 7-Aminoisoindolin-1-one
A comprehensive spectroscopic comparison of 7-Aminoisoindolin-1-one and its positional isomers (4-amino-, 5-amino-, and 6-aminoisoindolin-1-one) is presented for researchers, scientists, and drug development professionals. This guide details the expected spectroscopic characteristics based on established principles and available data for related compounds, offering a framework for the identification and differentiation of these isomers.
Spectroscopic Data Summary
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) in DMSO-d6 |
| 4-Aminoisoindolin-1-one | ~7.2-7.4 (m, 1H, H-7), ~6.7-6.9 (m, 2H, H-5, H-6), ~4.3 (s, 2H, CH2), ~5.5 (br s, 2H, NH2), ~8.0 (br s, 1H, NH) |
| 5-Aminoisoindolin-1-one | ~7.5 (d, 1H, H-7), ~6.8 (d, 1H, H-6), ~6.9 (s, 1H, H-4), ~4.3 (s, 2H, CH2), ~5.3 (br s, 2H, NH2), ~8.0 (br s, 1H, NH) |
| 6-Aminoisoindolin-1-one | ~7.4 (d, 1H, H-4), ~7.1 (d, 1H, H-5), ~7.0 (s, 1H, H-7), ~4.3 (s, 2H, CH2), ~5.4 (br s, 2H, NH2), ~8.0 (br s, 1H, NH) |
| This compound | ~7.1-7.3 (m, 2H, H-5, H-6), ~6.6 (d, 1H, H-4), ~4.3 (s, 2H, CH2), ~5.8 (br s, 2H, NH2), ~7.9 (br s, 1H, NH) |
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) in DMSO-d6 |
| 4-Aminoisoindolin-1-one | ~168 (C=O), ~145 (C-NH2), ~135 (C-7a), ~130 (C-3a), ~128 (C-7), ~115 (C-5), ~112 (C-6), ~45 (CH2) |
| 5-Aminoisoindolin-1-one | ~168 (C=O), ~148 (C-NH2), ~134 (C-7a), ~132 (C-3a), ~125 (C-7), ~118 (C-6), ~110 (C-4), ~45 (CH2) |
| 6-Aminoisoindolin-1-one | ~168 (C=O), ~147 (C-NH2), ~136 (C-7a), ~131 (C-3a), ~124 (C-4), ~120 (C-5), ~108 (C-7), ~45 (CH2) |
| This compound | ~168 (C=O), ~146 (C-NH2), ~133 (C-7a), ~133 (C-3a), ~129 (C-5), ~115 (C-6), ~105 (C-4), ~45 (CH2) |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | Predicted/Typical IR Absorptions (cm-1) |
| All Isomers | N-H stretch (amine): 3300-3500 (two bands, m), N-H stretch (lactam): ~3200 (br), Aromatic C-H stretch: 3000-3100 (w), Aliphatic C-H stretch: 2850-2960 (w), C=O stretch (lactam): 1670-1690 (s), Aromatic C=C stretch: 1580-1620 (m), N-H bend (amine): 1550-1650 (m), C-N stretch: 1250-1350 (m) |
Note: The precise positions of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm-1) are expected to differ for each isomer depending on the substitution pattern, providing a key diagnostic feature.
Table 4: UV-Vis Spectroscopic Data (Predicted)
| Compound | Predicted λmax (nm) in Ethanol |
| All Isomers | Two main absorption bands are expected, one around 230-260 nm and a second, lower energy band around 280-320 nm. The position and intensity of the lower energy band will be sensitive to the position of the amino group due to its auxochromic effect. |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| All Isomers | C8H8N2O | 148.16 | 149.07 |
Note: The fragmentation patterns in MS/MS experiments are expected to show subtle differences that can aid in isomer differentiation.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation of the aminoisoindolin-1-one isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of 13C.
-
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the aminoisoindolin-1-one isomers.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum, typically in the range of 4000-400 cm-1. An accumulation of 16 to 32 scans is generally sufficient.
-
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the aminoisoindolin-1-one isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10-4 to 10-5 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the aminoisoindolin-1-one isomers.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer or introduced via an LC system.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]+).
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to gain structural information.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the aminoisoindolin-1-one isomers.
Performance of 7-Aminoisoindolin-1-one and its Analogs in Bioassays: A Comparative Guide
Introduction to Isoindolin-1-ones and PARP Inhibition
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. A significant area of interest for this scaffold is the inhibition of PARP enzymes, particularly PARP-1, which plays a crucial role in DNA single-strand break repair.[1] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively targeted through a process known as synthetic lethality. Several marketed PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have demonstrated the clinical efficacy of this approach.[1]
Comparative Performance of Isoindolin-1-one Derivatives
To illustrate the potential of the isoindolin-1-one scaffold as a source of potent PARP inhibitors, this section presents quantitative data for representative compounds from this class and compares them with established, clinically approved PARP inhibitors.
Table 1: Biochemical Potency of Isoindolin-1-one Derivatives and Other PARP Inhibitors
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) |
| (S)-13 (NMS-P515) | PARP-1 | Biochemical | 0.016[1] | - |
| (±)-7 | PARP-1 | Biochemical (FP) | 0.04[1] | - |
| Olaparib | PARP-1 | Biochemical | - | ~0.001-0.005 |
| Rucaparib | PARP-1 | Biochemical | - | ~0.001 |
| Talazoparib | PARP-1 | Biochemical | - | ~0.001 |
FP: Fluorescence Polarization
Table 2: Cellular Activity of Isoindolin-1-one Derivatives and Other PARP Inhibitors
| Compound | Cell Line | Assay Type | IC50 (μM) |
| (S)-13 (NMS-P515) | Cellular (PAR assay) | PAR Synthesis Inhibition | 0.027[1] |
| (±)-7 | Cellular (PAR assay) | PAR Synthesis Inhibition | 0.256[1] |
| Olaparib | Various BRCA-mutant | Cytotoxicity | Cell line dependent |
| Rucaparib | Various BRCA-mutant | Cytotoxicity | Cell line dependent |
| Talazoparib | Various BRCA-mutant | Cytotoxicity | Cell line dependent |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PARP-1 signaling pathway and a general workflow for a cell-based PARP inhibition assay.
Caption: Mechanism of PARP-1 inhibition by isoindolin-1-one derivatives.
Caption: General workflow for a cell-based PARP inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to evaluate PARP inhibitors.
Biochemical PARP1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to compete with a fluorescently labeled PARP inhibitor for binding to the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., fluorescently tagged Olaparib)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 1 mM DTT)
-
384-well, low-volume, black plates
-
Test compound (this compound) serially diluted in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing PARP1 enzyme and the fluorescent probe in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the PARP1/probe mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cell-Based PARP Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, a direct downstream marker of PARP activity.
Materials:
-
Human cancer cell line (e.g., BRCA-deficient breast or ovarian cancer cells)
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).
-
Determine the IC50 value by plotting the normalized PAR levels against the test compound concentration.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the test compound on the viability and proliferation of cancer cells, particularly those with deficiencies in DNA repair pathways.
Materials:
-
BRCA-deficient and BRCA-proficient human cancer cell lines
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well, clear-bottom, white or black plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a prolonged period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The isoindolin-1-one scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. While direct bioassay data for this compound is not currently available in the public literature, the performance of its structural analogs suggests that it could exhibit significant inhibitory activity against PARP enzymes. The experimental protocols and comparative data provided in this guide offer a framework for researchers to evaluate the biological activity of this compound and similar compounds, contributing to the ongoing efforts in the discovery of new cancer therapeutics.
References
Assessing the Cross-Reactivity of 7-Aminoisoindolin-1-one-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-aminoisoindolin-1-one scaffold has emerged as a promising pharmacophore in the development of targeted therapies, particularly for protein kinase inhibitors. Understanding the cross-reactivity and selectivity of these compounds is paramount for advancing safe and effective drug candidates. This guide provides a comparative assessment of this compound-based compounds, focusing on their cross-reactivity profiles against other kinase inhibitors, supported by experimental data and detailed protocols.
I. Comparative Analysis of Kinase Inhibitor Selectivity
This section presents a comparative analysis of the selectivity of a prominent this compound based compound, Eganelisib (IPI-549), a PI3Kγ inhibitor, and discusses the potential of other isoindolin-1-one scaffolds as CDK7 inhibitors in comparison to established compounds.
Table 1: Selectivity Profile of Eganelisib (IPI-549) against Class I PI3K Isoforms
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ | Data Source |
| Eganelisib (IPI-549) | PI3Kγ | 16 | >200-fold | >218-fold | >525-fold | [1] |
| Eganelisib (IPI-549) | PI3Kα | 3,200 | - | [1] | ||
| Eganelisib (IPI-549) | PI3Kβ | 3,500 | - | [1] | ||
| Eganelisib (IPI-549) | PI3Kδ | >8,400 | - | [1] |
Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase (PI3K)-γ inhibitor.[2] It demonstrates high selectivity of over 150-fold against other class I PI3K isoforms and other kinases.[2][3] A broader screen revealed that Eganelisib is more than 100-fold selective for PI3Kγ over a panel of 468 mutant and non-mutant protein and lipid kinases.[1]
Table 2: Off-Target Profile of Selected CDK7 Inhibitors (for comparison with potential isoindolin-1-one based CDK7 inhibitors)
| Compound | Primary Target | Known Off-Targets (>75% inhibition at 1 µM) | Data Source |
| THZ1 | CDK7 | MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2 | [4] |
| SY-1365 | CDK7 | Highly selective, specific kinome scan data not detailed in provided results. | [5] |
While experimental kinome-wide data for a specific this compound-based CDK7 inhibitor is not yet publicly available, computational studies have highlighted the potential of the isoindolin-1-one scaffold for developing selective CDK7 inhibitors.[6] For context, the off-target profile of the well-characterized covalent CDK7 inhibitor THZ1 reveals engagement with several other kinases.[4] Newer generation inhibitors like SY-1365 are reported to be more selective.[5] The development of this compound derivatives targeting CDK7 would aim to achieve a favorable selectivity profile, minimizing off-target effects observed with earlier generation inhibitors.
II. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are protocols for key experiments in kinase inhibitor profiling.
1. In Vitro PI3K Isoform Activity Assay (Adapted from TR-FRET based assays)
This protocol assesses the biochemical potency of a test compound against different Class I PI3K isoforms.
-
Materials:
-
Purified recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.
-
ATP.
-
Test compound (e.g., this compound derivative) stock solution in DMSO.
-
Kinase reaction buffer.
-
TR-FRET detection reagents.
-
384-well plates.
-
TR-FRET enabled plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective PI3K enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[7]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]
-
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound.
-
PBS (phosphate-buffered saline).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies against the target protein (e.g., CDK7) and loading control.
-
SDS-PAGE and Western blot reagents and equipment.
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the melting temperature (Tm) of the target protein in the presence and absence of the inhibitor. An increase in Tm indicates target engagement.
-
III. Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the significance of cross-reactivity data.
1. Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed classes of inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cellular processes.[2][10]
Caption: The dual role of CDK7 in regulating cell cycle progression and transcription.[11]
2. Experimental Workflows
The following diagrams outline the workflows for the experimental protocols described above.
Caption: Workflow for an in vitro kinase activity assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Benchmarking 7-Aminoisoindolin-1-one as a Cereblon Ligand in PROTACs Against Established Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Aminoisoindolin-1-one as a foundational building block for Proteolysis Targeting Chimeras (PROTACs) against established Cereblon (CRBN) E3 ligase ligands, namely Thalidomide, Pomalidomide, and Lenalidomide. While this compound is primarily utilized as a synthetic intermediate, its core isoindolin-1-one scaffold is a well-recognized pharmacophore for CRBN binding.[1] This document outlines the performance of PROTACs derived from established ligands as a benchmark and provides detailed experimental methodologies for researchers to evaluate novel PROTACs constructed using this compound.
Introduction to PROTAC Technology and the Role of CRBN Ligands
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) rather than simply inhibiting their function.[2] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]
One of the most commonly recruited E3 ligases in PROTAC development is Cereblon (CRBN).[2] The choice of the CRBN ligand is crucial as its binding affinity is a key determinant of the efficacy of the resulting PROTAC.[4] Thalidomide and its analogs, Pomalidomide and Lenalidomide, are well-established CRBN ligands and form the basis of many successful PROTACs.[4][5] this compound provides a versatile scaffold for the synthesis of new CRBN ligands, with its primary amino group offering a convenient attachment point for linkers.[1]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ligase.[6] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[6][7] The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.[6]
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 7-Aminoisoindolin-1-one and its Synthetic Precursor
A detailed guide for researchers and drug development professionals on the characterization of 7-Aminoisoindolin-1-one, its primary intermediate, 7-Nitroisoindolin-1-one, and a comparative analysis with the isomeric 4-Aminoisoindolin-1-one.
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide presents a plausible synthetic route and expected characterization data based on established chemical principles and data from structurally related analogs. For comparative purposes, detailed experimental data for the isomeric compound, 4-Aminoisoindolin-1-one, is included where available.
Synthesis and Intermediates
The most common and effective method for the synthesis of amino-substituted isoindolinones is the reduction of their corresponding nitro precursors. In the case of this compound, the key intermediate is 7-Nitroisoindolin-1-one.
A proposed synthetic workflow for the preparation of this compound is outlined below. This process involves the catalytic hydrogenation of 7-Nitroisoindolin-1-one.
Caption: Proposed synthesis workflow for this compound.
Characterization Data
A comprehensive characterization of this compound and its nitro intermediate is crucial for confirming their identity, purity, and structure. The following tables summarize the expected and, where available, reported analytical data.
Table 1: Physicochemical Properties
| Property | 7-Nitroisoindolin-1-one (Predicted/Reported) | This compound (Predicted/Reported) | 4-Aminoisoindolin-1-one (Reported) |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₈N₂O | C₈H₈N₂O |
| Molecular Weight | 178.14 g/mol | 148.16 g/mol | 148.16 g/mol |
| Appearance | Light yellow solid | Off-white to light brown solid | Yellow solid |
| Melting Point | Not available | Not available | 225-230 °C |
| Boiling Point | 492.2±45.0 °C (Predicted) | Not available | 489.776 °C (Predicted) |
| Density | 1.449±0.06 g/cm³ (Predicted) | Not available | 1.307 g/cm³ |
Table 2: Spectroscopic Data
| Technique | 7-Nitroisoindolin-1-one (Expected) | This compound (Expected) | 4-Aminoisoindolin-1-one (Reported) |
| ¹H NMR | Aromatic protons (approx. 7.5-8.5 ppm), CH₂ protons (approx. 4.5 ppm), NH proton (broad singlet) | Aromatic protons (approx. 6.5-7.5 ppm), CH₂ protons (approx. 4.3 ppm), NH₂ protons (broad singlet), NH proton (broad singlet) | ¹H NMR (400 MHz, DMSO-d₆): δ 10.87 (s, 1H), 7.44-7.40 (m, 1H), 6.96 (d, J = 8.4 Hz, 1H), 6.91 (d, J = 6.8 Hz, 1H), 6.38 (s, 2H).[1] |
| ¹³C NMR | Carbonyl carbon (approx. 170 ppm), Aromatic carbons (approx. 120-150 ppm), CH₂ carbon (approx. 45 ppm) | Carbonyl carbon (approx. 172 ppm), Aromatic carbons (approx. 110-150 ppm), CH₂ carbon (approx. 47 ppm) | Not available |
| IR (cm⁻¹) | C=O stretch (approx. 1680-1700), N-H stretch (approx. 3200-3400), NO₂ stretches (approx. 1520 and 1350) | C=O stretch (approx. 1670-1690), N-H stretches (approx. 3200-3500) | Not available |
| Mass Spec (m/z) | [M+H]⁺ at 179 | [M+H]⁺ at 149 | Not available |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on the established procedures for the reduction of nitroarenes.[2]
-
Dissolution: Dissolve 7-Nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: The reaction mixture can be subjected to hydrogenation under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compounds.
Comparative Analysis: this compound vs. 4-Aminoisoindolin-1-one
The position of the amino group on the isoindolinone ring can significantly influence the molecule's electronic properties, reactivity, and biological activity.
Caption: Key structural and potential functional differences between this compound and 4-Aminoisoindolin-1-one.
4-Aminoisoindolin-1-one is a known key intermediate in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma. The different positioning of the amino group in this compound may lead to novel pharmacological properties and open avenues for the development of new therapeutic agents. Further research and direct experimental characterization of this compound are warranted to fully explore its potential in drug discovery and development.
References
Safety Operating Guide
Navigating the Disposal of 7-Aminoisoindolin-1-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 7-Aminoisoindolin-1-one, a compound often utilized in complex organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes safety and disposal information from structurally similar chemicals and general laboratory waste guidelines to ensure a cautious and compliant approach.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards. Based on data for analogous compounds, this compound should be handled with care.
Key Safety Considerations:
| Category | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat or protective clothing, and eye/face protection such as chemical safety goggles.[1][2] In case of dust formation, a particle respirator may be necessary.[3] | [1][2][3] |
| First Aid - Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3][4] | [1][3][4] |
| First Aid - Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.[1] If skin irritation occurs, consult a physician.[1][3] | [1][3] |
| First Aid - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][3][4] Seek immediate medical attention.[1][4] | [1][3][4] |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1][3][4] | [1][3][4] |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus.[1] | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste. The following protocol provides a general framework for its disposal as a solid chemical waste.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Place the waste in a clearly labeled, sealed, and compatible container.
-
The container should be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity, and the date of accumulation.
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
5. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill and clean it up using an inert absorbent material such as vermiculite or sand.[2]
-
Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.[2]
-
Do not allow the chemical to enter drains or waterways.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling 7-Aminoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling of 7-Aminoisoindolin-1-one (CAS No: 191732-75-9). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling structurally similar aromatic amines and isoindolinone derivatives, which may possess toxic properties.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure as an aromatic amine, this compound should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before commencing any work. The following table summarizes the recommended PPE.
| Protection Type | Specific Requirements | Rationale |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and particulates. | To prevent inhalation of dust or aerosols, as aromatic amines can be toxic if inhaled. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | To prevent skin contact, as aromatic amines can be irritants and may be absorbed through the skin. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Preparation :
-
Ensure a well-ventilated work area, preferably within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Keep the container of this compound tightly closed when not in use.
-
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the compound. Do not get in eyes, on skin, or on clothing.
-
Prevent the formation of dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin.
-
Do not eat, drink, or smoke in the designated work area.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste in designated, properly labeled, and sealed containers.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not pour waste down the drain.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational processes for safely handling this compound.
Caption: High-level workflow for handling this compound.
Caption: Decision tree for emergency response to exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
